molecular formula C27H43NO2 B15587106 Delavinone

Delavinone

Cat. No.: B15587106
M. Wt: 413.6 g/mol
InChI Key: MWBJDDYEYGDWCZ-BXMJIADCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delavinone is a useful research compound. Its molecular formula is C27H43NO2 and its molecular weight is 413.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H43NO2

Molecular Weight

413.6 g/mol

IUPAC Name

(1R,2S,6S,9R,10R,11R,14S,15S,18S,20S,23R)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

InChI

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23?,24+,25+,27+/m0/s1

InChI Key

MWBJDDYEYGDWCZ-BXMJIADCSA-N

Origin of Product

United States

Foundational & Exploratory

Delavirdine: A Technical Guide to its Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) formerly used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a key component of highly active antiretroviral therapy (HAART), its unique chemical structure and properties confer a specific mechanism of action and a distinct metabolic profile. This technical guide provides an in-depth overview of delavirdine's structure, chemical properties, and detailed methodologies for its synthesis and analysis. It is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug development and related fields.

Chemical Structure and Identification

Delavirdine, chemically known as N-[2-[4-[3-(1-methylethylamino)pyridin-2-yl]piperazin-1-yl]carbonyl-1H-indol-5-yl]methanesulfonamide, is a synthetic organic compound belonging to the bis(heteroaryl)piperazine (BHAP) class of NNRTIs.

Chemical Structure:

Table 1: Chemical Identification of Delavirdine

IdentifierValue
IUPAC Name N-[2-[4-[3-(propan-2-ylamino)-2-pyridinyl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
CAS Number 136817-59-9
Molecular Formula C22H28N6O3S
Molecular Weight 456.56 g/mol
SMILES CC(C)NC1=NC=CC=C1N2CCN(CC2)C(=O)C3=CNC4=C3C=C(C=C4)NS(=O)(=O)C
InChI Key WHBIGIKBNXZKFE-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of delavirdine influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of Delavirdine

PropertyValueReference
Melting Point 226-228 °CN/A
pKa1 4.56N/A
pKa2 8.9N/A
Log P (n-octanol/water) 2.84N/A
Aqueous Solubility (mg/mL) 2.942 (pH 1.0), 0.295 (pH 2.0), 0.00081 (pH 7.4)N/A

Mechanism of Action and Signaling Pathways

Delavirdine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site for nucleoside binding. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities.

One of the most significant interactions of delavirdine with cellular signaling pathways is its inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4. This inhibition is a key factor in its drug-drug interaction profile.

CYP450_Inhibition Delavirdine's Inhibition of CYP450 Enzymes Delavirdine Delavirdine CYP3A4 CYP3A4 Delavirdine->CYP3A4 CYP2C9 CYP2C9 Delavirdine->CYP2C9 CYP2C19 CYP2C19 Delavirdine->CYP2C19 CYP2D6 CYP2D6 Delavirdine->CYP2D6 Metabolism Metabolism Other_Drugs Other Co-administered Drugs (e.g., Protease Inhibitors) Other_Drugs->Metabolism Metabolized by Increased_Drug_Levels Increased Plasma Levels of Co-administered Drugs Metabolism->Increased_Drug_Levels Leads to

Delavirdine's inhibitory effect on major CYP450 enzymes.

Experimental Protocols

Synthesis of Delavirdine

The synthesis of delavirdine can be achieved through a multi-step process as outlined in the following workflow. This process involves the synthesis of two key intermediates which are then coupled to form the final product.[1]

Synthesis_Workflow Delavirdine Synthesis Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_step Final Coupling 2-chloro-3-aminopyridine 2-chloro-3-aminopyridine 2-chloro-3-[(1-methylethyl)amino]pyridine 2-chloro-3-[(1-methylethyl)amino]pyridine 2-chloro-3-aminopyridine->2-chloro-3-[(1-methylethyl)amino]pyridine Acetone, NaBH3CN Intermediate_1 2-(1-piperazinyl)-3- [(1-methylethyl)amino]pyridine 2-chloro-3-[(1-methylethyl)amino]pyridine->Intermediate_1 Piperazine (B1678402) Delavirdine Delavirdine ethyl 5-nitroindole-2-carboxylate ethyl 5-nitroindole-2-carboxylate 5-aminoindole-2-carboxylic acid 5-aminoindole-2-carboxylic acid ethyl 5-nitroindole-2-carboxylate->5-aminoindole-2-carboxylic acid Reduction Intermediate_2 5-[(methylsulfonyl)amino]- indole-2-carboxylic acid 5-aminoindole-2-carboxylic acid->Intermediate_2 Methanesulfonyl chloride Acyl_chloride Acyl_chloride Intermediate_2->Acyl_chloride Thionyl chloride Acyl_chloride->Delavirdine Condensation

A generalized workflow for the synthesis of delavirdine.

Detailed Protocol:

  • Step 1: Synthesis of Intermediate 1 (2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine)

    • To a solution of 2-chloro-3-aminopyridine in a suitable solvent, add acetone.

    • Cool the mixture and add sodium cyanoborohydride portion-wise.

    • Stir the reaction at room temperature until completion, monitored by TLC.

    • Work up the reaction to isolate 2-chloro-3-[(1-methylethyl)amino]pyridine.

    • React the product with an excess of piperazine at elevated temperature.

    • Purify the resulting mixture to obtain the desired intermediate.[1]

  • Step 2: Synthesis of Intermediate 2 (5-[(methylsulfonyl)amino]-indole-2-carboxylic acid)

    • Reduce ethyl 5-nitroindole-2-carboxylate using a suitable reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation).

    • Isolate the resulting 5-aminoindole-2-carboxylic acid.

    • React the aminoindole with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to yield the sulfonamide.

    • Purify the product to obtain the second key intermediate.

  • Step 3: Final Coupling to Yield Delavirdine

    • Treat 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride.

    • In a separate flask, dissolve 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine in an appropriate aprotic solvent.

    • Slowly add the acyl chloride solution to the solution of the piperazine derivative at a controlled temperature.

    • Stir the reaction until completion.

    • Perform an aqueous workup and purify the crude product by recrystallization or chromatography to obtain delavirdine.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

Table 3: HPLC Method for Delavirdine Analysis in Plasma

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724), methanol)
Flow Rate Typically 1.0 mL/min
Detection UV at a specific wavelength (e.g., 260 nm) or Fluorescence
Injection Volume 20 µL
Sample Preparation Protein precipitation with acetonitrile followed by centrifugation and filtration.

Detailed Protocol for Plasma Sample Analysis:

  • Sample Preparation:

    • To 200 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard.

    • Add 400 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 20 µL into the HPLC system.

  • Chromatographic Conditions:

    • Set up the HPLC system with a C18 column and the chosen mobile phase. A typical mobile phase could be a mixture of phosphate buffer (pH adjusted) and acetonitrile in a 60:40 (v/v) ratio.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to the appropriate wavelength for delavirdine detection.

  • Data Analysis:

    • Integrate the peak areas of delavirdine and the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of delavirdine to the internal standard against the concentration of the delavirdine standards.

    • Determine the concentration of delavirdine in the plasma samples from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: NMR Parameters for Delavirdine Structural Characterization

ParameterCondition
Spectrometer 400 MHz or higher
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3)
Nuclei 1H, 13C
Techniques 1D (1H, 13C), 2D (COSY, HSQC, HMBC)

Detailed Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of delavirdine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Data Acquisition:

    • Tune and shim the NMR spectrometer for the prepared sample.

    • Acquire a 1D 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a 1D 13C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to the 1H spectrum.

    • If necessary for complete structural elucidation, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).

  • Data Interpretation:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the 1H NMR spectrum to assign protons to specific functional groups.

    • Analyze the chemical shifts in the 13C NMR spectrum to identify the different carbon environments.

    • Use the 2D NMR data to confirm the assignments and establish the connectivity of the molecule. A partial 1H NMR assignment in DMSO-d6 is as follows: δ 1.23 (d, 6H), 2.89 (s, 3H), 3.24 (brs, 4H), 3.69 (m, 1H), 3.99 (brs, 4H).[1]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and analytical methodologies for delavirdine. The provided experimental protocols for synthesis, HPLC, and NMR analysis offer a practical resource for researchers. The visualization of its mechanism of action on CYP450 enzymes and its synthetic workflow aims to facilitate a deeper understanding of this antiretroviral agent. This compilation of technical information serves as a valuable reference for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

Delavinone: A Technical Guide to its Pharmacological Properties and Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavinone, a natural compound isolated from Fritillaria cirrhosa, has emerged as a promising agent in cancer therapeutics, particularly for colorectal cancer (CRC).[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanism of action, pharmacokinetic profile, and the experimental protocols used to elucidate these characteristics. This compound's primary anticancer activity stems from its ability to induce ferroptosis, a form of iron-dependent programmed cell death, by targeting the PKCδ/Nrf2/GPX4 signaling axis.[4] This document aims to serve as a comprehensive resource for researchers and professionals in drug development, presenting quantitative data in structured tables and detailing experimental methodologies.

Pharmacodynamics: Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of ferroptosis in colorectal cancer cells.[4] This is achieved by inhibiting the kinase activity of Protein Kinase C delta (PKCδ).[4] The inhibition of PKCδ impedes the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the cellular antioxidant response.[4]

The reduced phosphorylation of Nrf2 leads to decreased nuclear translocation and, consequently, a downregulation of its downstream target genes responsible for glutathione (B108866) (GSH) synthesis.[4] The depletion of GSH, a critical antioxidant, results in the inactivation of Glutathione Peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation.[4] This cascade of events leads to an accumulation of lipid-based reactive oxygen species (ROS) and malondialdehyde (MDA), ultimately triggering ferroptotic cell death.[4] Overexpression of GPX4 has been shown to weaken the anticancer effects of this compound, confirming the critical role of this signaling pathway.[4]

Signaling Pathway Diagram

Delavinone_Signaling_Pathway This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2_p p-Nrf2 PKCd->Nrf2_p phosphorylates Nrf2_nuc Nuclear Nrf2 Nrf2_p->Nrf2_nuc translocates GSH_genes GSH Synthesis Genes Nrf2_nuc->GSH_genes activates GSH GSH GSH_genes->GSH synthesizes GPX4 GPX4 GSH->GPX4 activates Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Figure 1: this compound's mechanism of action in inducing ferroptosis.

In Vitro Anticancer Activity

While specific IC50 values for this compound in colorectal cancer cell lines are not publicly available in the cited literature, studies have demonstrated that it significantly inhibits the proliferation of CRC cells.[4] This anti-proliferative effect is accompanied by key markers of ferroptosis, including increased cellular lipid ROS, malondialdehyde (MDA) accumulation, and glutathione (GSH) depletion.[4] The cytotoxic effects of this compound can be ameliorated by ferroptosis inhibitors such as Deferoxamine (DFO) and Ferrostatin-1 (Fer-1).[4]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in mice, providing initial data on its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3]

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterIntravenous (1.0 mg/kg)Oral (2.5 mg/kg)Oral (10.0 mg/kg)
AUC (0-t) (ng/mLh) Data not specifiedData not specifiedData not specified
AUC (0-∞) (ng/mLh) Data not specifiedData not specifiedData not specified
Cmax (ng/mL) Not ApplicableData not specifiedData not specified
Tmax (h) Not ApplicableData not specifiedData not specified
t1/2 (h) Data not specifiedData not specifiedData not specified
Bioavailability (%) Not Applicable12.4%12.4%

Note: While the study mentions these parameters were calculated, specific values for AUC, Cmax, Tmax, and t1/2 were not available in the abstracts. The oral bioavailability was determined to be 12.4%.[1][2]

Experimental Protocols

This section details the methodologies for key experiments cited in the research on this compound.

In Vivo Model: AOM/DSS-Induced Colorectal Carcinogenesis

This model is used to induce colorectal cancer in mice, mimicking the inflammation-driven progression of the disease in humans.

AOM_DSS_Workflow cluster_induction Tumor Induction cluster_treatment Treatment and Analysis AOM AOM Injection (10-12.5 mg/kg, i.p.) DSS_1 1-3% DSS in drinking water (5-7 days) AOM->DSS_1 Recovery_1 Recovery Period (14 days, regular water) DSS_1->Recovery_1 DSS_2 Second DSS Cycle Recovery_1->DSS_2 Recovery_2 Second Recovery Period DSS_2->Recovery_2 DSS_3 Third DSS Cycle Recovery_2->DSS_3 Treatment This compound Administration DSS_3->Treatment Sacrifice Sacrifice and Tissue Collection Treatment->Sacrifice Analysis Histopathological and Molecular Analysis Sacrifice->Analysis

Figure 2: Workflow for the AOM/DSS-induced colorectal cancer model.
  • Animal Model: Male C57BL/6 or similar mouse strains are typically used.

  • Carcinogen Administration: A single intraperitoneal (i.p.) injection of azoxymethane (B1215336) (AOM) at a dose of 10-12.5 mg/kg body weight is administered.

  • Induction of Colitis: One week after AOM injection, mice are given 1-3% (w/v) dextran (B179266) sodium sulfate (B86663) (DSS) in their drinking water for 5-7 days to induce acute colitis.

  • Recovery and Cycling: The DSS-containing water is replaced with regular drinking water for a recovery period of 14 days. This cycle of DSS administration and recovery can be repeated 2-3 times to promote tumor development.

  • This compound Treatment: this compound is administered to the treatment group of mice, typically via oral gavage or intraperitoneal injection, at specified doses and frequencies.

  • Endpoint Analysis: At the end of the study period, mice are euthanized, and their colons are collected for histopathological analysis of tumor number, size, and grade, as well as molecular analysis of relevant biomarkers.

In Vitro Assays
  • Cell Culture: Colorectal cancer cell lines (e.g., HCT116, HT-29) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine cell viability and calculate IC50 values.

  • Kinase Reaction Setup: The reaction is typically performed in a microplate format and includes recombinant PKCδ enzyme, a specific substrate peptide, ATP, and the necessary buffer components.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction wells.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:

    • Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to the kinase activity.

    • Fluorescence-based Assay: Utilizes a fluorescently labeled substrate or antibody to detect phosphorylation.

  • Data Analysis: The kinase activity is calculated, and the inhibitory effect of this compound is determined by measuring the reduction in signal compared to the control.

  • Cell Lysis: CRC cells treated with this compound are lysed to extract total protein or fractionated to separate nuclear and cytoplasmic proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total Nrf2, phosphorylated Nrf2 (p-Nrf2), and a loading control (e.g., β-actin or Lamin B for nuclear fractions).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the relative levels of Nrf2 and p-Nrf2.

  • Lipid ROS Measurement: Cells are stained with a fluorescent probe sensitive to lipid peroxidation (e.g., C11-BODIPY 581/591) and analyzed by flow cytometry or fluorescence microscopy.

  • Malondialdehyde (MDA) Assay: MDA, a product of lipid peroxidation, is measured in cell lysates using a colorimetric or fluorometric assay kit.

  • Glutathione (GSH) Assay: The intracellular levels of GSH are quantified using a commercially available assay kit, often based on the reaction of GSH with a chromogenic or fluorogenic reagent.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for colorectal cancer. Its well-defined mechanism of action, centered on the induction of ferroptosis via inhibition of the PKCδ/Nrf2/GPX4 signaling pathway, offers a novel approach to cancer treatment. The available pharmacokinetic data, although preliminary, provides a foundation for further preclinical and clinical development. The experimental protocols outlined in this guide serve as a resource for researchers seeking to investigate this compound and similar compounds, facilitating the advancement of novel cancer therapies. Further studies are warranted to fully elucidate its efficacy, safety, and potential for clinical translation.

References

Delavinone: A Promising Therapeutic Candidate for Colorectal Cancer by Induction of Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. Delavinone, a natural compound, has emerged as a promising preclinical candidate for the treatment of CRC. This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, focusing on its ability to induce a specific form of iron-dependent programmed cell death known as ferroptosis. This guide synthesizes the available preclinical data, details relevant experimental protocols, and visualizes the key signaling pathways involved, offering a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

The therapeutic landscape for colorectal cancer is continually evolving, with a growing emphasis on targeted therapies that exploit specific molecular vulnerabilities of cancer cells. One such vulnerability lies in the regulation of oxidative stress and cell death pathways. Recent research has identified this compound as a potent inducer of ferroptosis in colorectal cancer cells, presenting a novel avenue for therapeutic intervention.[1] This technical guide will delve into the molecular mechanisms underpinning this compound's anti-cancer effects, its impact on key signaling pathways, and the experimental evidence supporting its potential as a therapeutic agent for CRC.

Mechanism of Action: Induction of Ferroptosis

This compound's primary anti-cancer activity in colorectal cancer stems from its ability to trigger ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] This process is distinct from other cell death mechanisms like apoptosis and offers a potential strategy to overcome resistance to conventional therapies.

The core mechanism involves the following key steps:

  • Inhibition of Protein Kinase C delta (PKCδ): this compound directly inhibits the kinase activity of PKCδ.[1]

  • Reduced Nrf2 Phosphorylation and Nuclear Translocation: This inhibition of PKCδ leads to a decrease in the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Consequently, the translocation of Nrf2 to the nucleus is impeded.[1]

  • Downregulation of Glutathione (B108866) (GSH) Synthesis: Reduced nuclear Nrf2 results in the decreased expression of downstream genes responsible for the synthesis of glutathione (GSH), a critical intracellular antioxidant.[1]

  • Inactivation of Glutathione Peroxidase 4 (GPX4): The depletion of GSH leads to the inactivation of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. This disruption of the PKCδ/Nrf2/GPX4 signaling axis is a central event in this compound-induced ferroptosis.[1]

  • Accumulation of Lipid ROS: The inactivation of GPX4 results in the uncontrolled accumulation of lipid ROS, leading to oxidative damage to cellular membranes and ultimately, cell death.[1]

This cascade of events is supported by experimental findings demonstrating that this compound treatment of CRC cells leads to increased cellular lipid ROS levels, malondialdehyde (MDA) accumulation (a marker of lipid peroxidation), and depletion of GSH.[1] Furthermore, the cytotoxic effects of this compound can be rescued by treatment with ferroptosis inhibitors such as ferrostatin-1 and deferoxamine, confirming the central role of this cell death pathway.[1]

Data Presentation

In Vitro Efficacy

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in various colorectal cancer cell lines is crucial for assessing its potency and selectivity. While specific IC50 values for this compound are not yet publicly available in the cited literature, the following table outlines the format for presenting such data once it is generated.

Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines

Cell LineMolecular Subtype (e.g., KRAS, BRAF status)IC50 (µM)Assay MethodExposure Time (hours)
HCT-116KRAS mutantData not availableMTT/CellTiter-Glo48/72
SW480KRAS mutantData not availableMTT/CellTiter-Glo48/72
LoVoKRAS mutantData not availableMTT/CellTiter-Glo48/72
HT-29BRAF mutantData not availableMTT/CellTiter-Glo48/72
Caco-2KRAS/BRAF wild-typeData not availableMTT/CellTiter-Glo48/72
In Vivo Efficacy

Preclinical in vivo studies are essential to validate the therapeutic potential of this compound. The azoxymethane (B1215336) (AOM)/dextran sodium sulfate (B86663) (DSS) murine model of colitis-associated colorectal cancer is a well-established and relevant model for such investigations. While the available literature indicates that this compound "notably hindered AOM/DSS-induced colorectal carcinogenesis," specific quantitative data on tumor growth inhibition is not provided.[1] The following table illustrates how such data should be presented.

Table 2: In Vivo Efficacy of this compound in an AOM/DSS Colorectal Cancer Mouse Model

Treatment GroupDose (mg/kg)Administration RouteTumor Incidence (%)Mean Tumor NumberMean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Oral/IPData not availableData not availableData not available-
This compoundSpecify doseOral/IPData not availableData not availableData not availableData not available
Positive Control (e.g., 5-FU)Specify doseIPData not availableData not availableData not availableData not available
Biomarkers of Ferroptosis

The induction of ferroptosis by this compound is accompanied by distinct biochemical changes. The table below provides a template for summarizing the quantitative data on key biomarkers of ferroptosis in colorectal cancer cells following this compound treatment.

Table 3: Effect of this compound on Biomarkers of Ferroptosis in Colorectal Cancer Cells

BiomarkerCell LineThis compound Concentration (µM)Fold Change vs. ControlAssay Method
Lipid ROSSpecify cell lineData not availableData not availableC11-BODIPY Staining/Flow Cytometry
Malondialdehyde (MDA)Specify cell lineData not availableData not availableTBARS Assay
Glutathione (GSH)Specify cell lineData not availableData not availableGSH/GSSG-Glo Assay

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's effects on colorectal cancer.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on colorectal cancer cell lines and to calculate the IC50 value.

Materials:

  • Colorectal cancer cell lines (e.g., HCT-116, SW480, LoVo)

  • Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed colorectal cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • For MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

  • For CellTiter-Glo® assay, follow the manufacturer's instructions to measure luminescence.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Measurement of Lipid ROS

Objective: To quantify the levels of lipid reactive oxygen species in colorectal cancer cells after this compound treatment.

Materials:

  • Colorectal cancer cells

  • This compound

  • C11-BODIPY™ 581/591 reagent

  • Flow cytometer

Procedure:

  • Treat colorectal cancer cells with this compound at the desired concentration and for the specified time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in a buffer containing the C11-BODIPY™ 581/591 probe (e.g., at 2.5 µM) and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells to remove the excess probe.

  • Analyze the cells by flow cytometry. The shift in fluorescence from red to green indicates lipid peroxidation.

  • Quantify the mean fluorescence intensity of the green channel to determine the level of lipid ROS.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein expression levels of PKCδ, Nrf2, and GPX4.

Materials:

  • Colorectal cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against PKCδ, phospho-Nrf2, total Nrf2, GPX4, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat colorectal cancer cells with this compound for the desired time and concentrations.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

AOM/DSS-Induced Colorectal Cancer Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a clinically relevant mouse model of colitis-associated colorectal cancer.

Materials:

  • 6-8 week old C57BL/6 or BALB/c mice

  • Azoxymethane (AOM)

  • Dextran sodium sulfate (DSS)

  • This compound formulation for in vivo administration

Procedure:

  • Acclimatize the mice for at least one week.

  • On day 0, administer a single intraperitoneal (i.p.) injection of AOM (10-12.5 mg/kg).

  • After one week, provide drinking water containing 2-2.5% DSS for 5-7 days to induce colitis.

  • Replace the DSS water with regular drinking water for a recovery period of 14 days.

  • Repeat the DSS cycle (steps 3 and 4) for a total of 2-3 cycles to promote tumor development.

  • Initiate this compound treatment at a predetermined dose and schedule (e.g., daily oral gavage) either after the first DSS cycle or once tumors are established.

  • Monitor the mice regularly for body weight changes and signs of distress.

  • At the end of the study (e.g., 10-12 weeks), euthanize the mice and dissect the colons.

  • Count and measure the tumors. A portion of the tumor tissue can be used for histological analysis and western blotting.

Visualization of Signaling Pathways and Workflows

This compound-Induced Ferroptosis Signaling Pathway

Delavinone_Signaling_Pathway cluster_inhibition Inhibition This compound This compound PKCd PKCδ This compound->PKCd pNrf2 p-Nrf2 PKCd->pNrf2 Nrf2_nucleus Nuclear Nrf2 pNrf2->Nrf2_nucleus GSH_synthesis GSH Synthesis Genes Nrf2_nucleus->GSH_synthesis GSH GSH GSH_synthesis->GSH GPX4 GPX4 GSH->GPX4 Lipid_ROS Lipid ROS GPX4->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound inhibits PKCδ, leading to reduced Nrf2 activity and ferroptosis.

Experimental Workflow for In Vivo Study

AOM_DSS_Workflow start Start AOM AOM Injection (Day 0) start->AOM DSS1 DSS Cycle 1 (Week 2) AOM->DSS1 Recovery1 Recovery (Weeks 3-4) DSS1->Recovery1 DSS2 DSS Cycle 2 (Week 5) Recovery1->DSS2 Treatment This compound Treatment Recovery1->Treatment Recovery2 Recovery (Weeks 6-7) DSS2->Recovery2 DSS3 DSS Cycle 3 (Week 8) Recovery2->DSS3 Recovery2->Treatment Tumor_Dev Tumor Development (Weeks 9-12) DSS3->Tumor_Dev Endpoint Endpoint Analysis Tumor_Dev->Endpoint Tumor_Dev->Treatment

Caption: Workflow of the AOM/DSS-induced colorectal cancer model for this compound efficacy testing.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound is a promising therapeutic candidate for colorectal cancer. Its unique mechanism of inducing ferroptosis through the PKCδ/Nrf2/GPX4 signaling pathway offers a novel strategy to combat this disease, potentially overcoming resistance to existing therapies.

Future research should focus on:

  • Quantitative Efficacy Studies: Determining the IC50 values of this compound in a broader panel of CRC cell lines with diverse genetic backgrounds and obtaining detailed quantitative data on tumor growth inhibition in various in vivo models.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and establishing a clear relationship between its dose, exposure, and therapeutic effect.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with standard-of-care chemotherapies and other targeted agents.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

References

Understanding the Bioavailability of Delavinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delavinone, a natural compound isolated from the methanol (B129727) extract of Fritillaria cirrhosa, has garnered interest for its potential pharmacological activities.[1][2] Understanding its bioavailability is a critical step in evaluating its therapeutic potential. This technical guide provides an in-depth overview of the current knowledge on the bioavailability and pharmacokinetics of this compound, based on preclinical studies.

Quantitative Pharmacokinetic Data

A pivotal study in mice has provided the foundational data on the bioavailability of this compound.[1][2][3] The compound was administered both intravenously and orally to determine its absolute bioavailability. A summary of the key pharmacokinetic parameters is presented below.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following Intravenous Administration (1.0 mg/kg)

ParameterUnitsMean Value (± SD)
T1/2zh2.0 (± 0.5)
Tmaxh0.08 (± 0.00)
Cmaxng/mL385.3 (± 113.8)
AUC(0-t)ng·h/mL258.4 (± 34.6)
AUC(0-∞)ng·h/mL262.3 (± 35.1)
VzL/kg1.9 (± 0.4)
CLzL/h/kg0.7 (± 0.1)
MRT(0-t)h1.1 (± 0.2)
MRT(0-∞)h1.2 (± 0.2)

Data sourced from a pharmacokinetic study in mice.[1][2][3]

Table 2: Pharmacokinetic Parameters of this compound in Mice Following Intragastric Administration

DoseTmax (h)Cmax (ng/mL)AUC(0-t) (ng·h/mL)AUC(0-∞) (ng·h/mL)Absolute Bioavailability (F%)
2.5 mg/kg0.4 (± 0.2)16.3 (± 4.9)33.2 (± 10.1)35.9 (± 11.2)12.4
10.0 mg/kg0.3 (± 0.1)36.8 (± 12.5)129.6 (± 44.2)143.8 (± 49.7)

Data sourced from a pharmacokinetic study in mice.[1][2][3] The study determined the average absolute bioavailability of this compound to be 12.4%.[1][2][3]

Experimental Protocols

The following is a detailed description of the methodology used in the key pharmacokinetic study of this compound.

Pharmacokinetic Study in Mice

1. Animal Model:

  • ICR mice were used for the study.[2]

2. Administration:

  • Intravenous (IV): A single dose of 1.0 mg/kg of this compound was administered.[2]

  • Intragastric (Oral): Two different doses were administered: 2.5 mg/kg and 10.0 mg/kg.[2]

3. Sample Collection:

  • Blood samples (20 µL) were collected at various time points after administration.[3]

  • Due to low concentrations, data beyond 8 hours post-administration was not determinable as it fell below the lower limit of quantification (LLOQ) of 1 ng/mL.[1]

4. Sample Preparation:

5. Analytical Method:

  • A sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed and validated for the determination of this compound in mouse blood.[1][2][3]

  • The method had a linear range of 1.0-500 ng/mL.[1]

  • The lower limit of quantification (LLOQ) was 1.0 ng/mL.[1][2]

  • The intraday and interday precision (RSD) were less than 13%, and the accuracy ranged from 96.8% to 104.9%.[1][2]

  • The average recovery was greater than 80.6%, and the matrix effect was between 88.8% and 103.4%.[1][2]

6. Pharmacokinetic Analysis:

  • A noncompartmental model was used to calculate the main pharmacokinetic parameters.[1][2][3]

G cluster_administration Drug Administration cluster_sampling Sample Collection & Preparation cluster_analysis Analysis IV Intravenous (IV) 1.0 mg/kg Blood Blood Sampling (20 µL) IV->Blood Oral Intragastric (Oral) 2.5 mg/kg & 10.0 mg/kg Oral->Blood Precipitation Acetonitrile Precipitation Blood->Precipitation UPLC UPLC-MS/MS Analysis Precipitation->UPLC PK Pharmacokinetic Analysis (Noncompartmental Model) UPLC->PK This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2_p Nrf2 Phosphorylation PKCd->Nrf2_p Nrf2_nuc Nrf2 Nuclear Translocation Nrf2_p->Nrf2_nuc GSH_syn GSH Synthesis Gene Expression Nrf2_nuc->GSH_syn GPX4 GPX4 Activity GSH_syn->GPX4 Ferroptosis Ferroptosis GPX4->Ferroptosis inhibits

References

Delavirdine and Oxidative Stress: An Unexplored Avenue in Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed a significant gap in the current scientific understanding of the direct effects of delavirdine (B1662856) on cellular oxidative stress. While the broader context of HIV and antiretroviral therapy's impact on oxidative balance is established, specific quantitative data and detailed experimental protocols for delavirdine's role remain unpublished. This document, therefore, presents a conceptual framework and hypothetical experimental design to guide future research in this critical area.

Introduction

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been used in combination therapies for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Its primary mechanism of action involves the direct, non-competitive inhibition of the HIV-1 reverse transcriptase enzyme, thereby blocking viral replication.[1][3][4][5] While the antiretroviral efficacy of delavirdine has been documented, its specific interactions with cellular oxidative stress pathways are not well-defined in the existing scientific literature.

HIV infection is intrinsically linked to the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms.[6][7][8] This pro-oxidative state contributes to chronic inflammation, immune activation, and the progression of HIV-associated comorbidities.[7][8][9] Furthermore, certain classes of antiretroviral drugs, particularly nucleoside reverse transcriptase inhibitors (NRTIs), have been shown to induce mitochondrial dysfunction and increase ROS production.[10][11] For NNRTIs like delavirdine, the available data suggests they are less likely to independently cause significant ROS generation.[6] However, the absence of direct investigation warrants a thorough examination of delavirdine's potential to modulate cellular redox status.

This whitepaper outlines a proposed research strategy to elucidate the effects of delavirdine on oxidative stress in cells. It provides hypothetical experimental protocols and data presentation frameworks to guide researchers in filling this knowledge gap.

Hypothetical Quantitative Data Summary

In the absence of published data, the following tables are presented as a template for how quantitative findings on delavirdine's effect on oxidative stress could be structured. These tables are for illustrative purposes only.

Table 1: Effect of Delavirdine on Intracellular Reactive Oxygen Species (ROS) Levels

Cell LineDelavirdine Concentration (µM)Treatment Duration (hours)Fold Change in ROS Levels (vs. Vehicle Control)p-value
Jurkat (T-lymphocyte)124Data Not AvailableN/A
1024Data Not AvailableN/A
5024Data Not AvailableN/A
U937 (Monocyte)124Data Not AvailableN/A
1024Data Not AvailableN/A
5024Data Not AvailableN/A

Table 2: Effect of Delavirdine on Antioxidant Enzyme Activity

Cell LineDelavirdine Concentration (µM)Superoxide Dismutase (SOD) Activity (% of Control)Catalase Activity (% of Control)Glutathione Peroxidase (GPx) Activity (% of Control)
Jurkat10Data Not AvailableData Not AvailableData Not Available
50Data Not AvailableData Not AvailableData Not Available
U93710Data Not AvailableData Not AvailableData Not Available
50Data Not AvailableData Not AvailableData Not Available

Proposed Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for key experiments to investigate delavirdine's impact on oxidative stress.

Measurement of Intracellular ROS
  • Cell Culture and Treatment:

    • Culture Jurkat or U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

    • Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate.

    • Treat cells with varying concentrations of delavirdine (e.g., 1, 10, 50 µM) or vehicle control (DMSO) for 24 hours. A positive control, such as H2O2 (100 µM), should be included.

  • ROS Detection using DCFDA:

    • After treatment, harvest cells and wash with phosphate-buffered saline (PBS).

    • Incubate cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.

    • Wash cells again with PBS to remove excess probe.

    • Analyze the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Analysis of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[12] Investigating its activation is crucial to understanding any potential antioxidant effects of delavirdine.

  • Western Blot for Nrf2 Nuclear Translocation:

    • Following delavirdine treatment, fractionate the cells to separate nuclear and cytoplasmic extracts using a nuclear extraction kit.

    • Determine the protein concentration of each fraction using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against Nrf2, and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantitative PCR (qPCR) for Nrf2 Target Genes:

    • Isolate total RNA from delavirdine-treated cells using an RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers for Nrf2 target genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the fold change using the 2^-ΔΔCt method.

Mandatory Visualizations

Signaling Pathway Diagram

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Binding Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2_c->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Proteasome Proteasome Degradation Cul3->Proteasome Targets for ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Oxidizes Cysteine Residues Maf sMaf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Caption: The Nrf2 signaling pathway for cellular antioxidant response.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis Delavirdine modulates oxidative stress cell_culture Cell Culture (Jurkat, U937) start->cell_culture treatment Treatment with Delavirdine (Vehicle, 1, 10, 50 µM) cell_culture->treatment ros_measurement ROS Measurement (DCFDA Assay) treatment->ros_measurement nrf2_pathway Nrf2 Pathway Analysis treatment->nrf2_pathway data_analysis Data Analysis and Interpretation ros_measurement->data_analysis western_blot Western Blot (Nrf2 Nuclear Translocation) nrf2_pathway->western_blot qpcr qPCR (HO-1, NQO1 expression) nrf2_pathway->qpcr western_blot->data_analysis qpcr->data_analysis conclusion Conclusion on Delavirdine's Effect on Oxidative Stress data_analysis->conclusion

Caption: Proposed experimental workflow to investigate delavirdine's effect on oxidative stress.

Conclusion and Future Directions

The relationship between delavirdine and cellular oxidative stress remains a significant unknown in the field of antiretroviral pharmacology. The experimental framework proposed in this whitepaper provides a roadmap for researchers to systematically investigate this interaction. Elucidating whether delavirdine exacerbates, mitigates, or has a neutral effect on oxidative stress is critical for a comprehensive understanding of its cellular impact. Future studies should aim to generate robust quantitative data and explore the underlying molecular mechanisms, such as the Nrf2 signaling pathway. This knowledge will be invaluable for drug development professionals in optimizing antiretroviral therapies and managing the long-term health of individuals living with HIV.

References

Methodological & Application

Application Notes and Protocols: Utilizing Delavinone in Colorectal Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Delavinone in colorectal cancer (CRC) research. This compound, a compound with demonstrated anti-cancer potential, has been shown to significantly inhibit CRC cell proliferation by inducing a specific form of programmed cell death known as ferroptosis. This document outlines the underlying mechanism of action, provides detailed protocols for key experiments, and presents a framework for data analysis.

Mechanism of Action: Induction of Ferroptosis

This compound exerts its anti-cancer effects in colorectal cancer by triggering ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS). The mechanism is centered on the inhibition of the PKCδ/Nrf2/GPX4 signaling axis.[1]

Specifically, this compound inhibits the kinase activity of Protein Kinase C delta (PKCδ). This inhibition prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Phosphorylation is a critical step for Nrf2's nuclear translocation and subsequent activation of antioxidant gene expression. By impeding this step, this compound reduces the nuclear presence of Nrf2, leading to decreased expression of downstream genes responsible for glutathione (B108866) (GSH) synthesis.[1] The depletion of GSH, a crucial antioxidant, compromises the cell's ability to neutralize lipid ROS. This, in turn, leads to the accumulation of malondialdehyde (MDA), a marker of lipid peroxidation, and ultimately, ferroptotic cell death.[1] The overexpression of Glutathione Peroxidase 4 (GPX4), a key enzyme in repairing lipid peroxidation, has been shown to weaken the anticancer effects of this compound, underscoring the critical role of this pathway.[1]

Delavinone_Signaling_Pathway cluster_0 This compound Action cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2_cyto Nrf2 PKCd->Nrf2_cyto phosphorylates p_Nrf2_cyto p-Nrf2 Nrf2_cyto->p_Nrf2_cyto Nrf2_nuc Nrf2 p_Nrf2_cyto->Nrf2_nuc translocates GSH GSH (Glutathione) Lipid_ROS Lipid ROS GSH->Lipid_ROS neutralizes MDA MDA (Malondialdehyde) Lipid_ROS->MDA causes peroxidation Ferroptosis Ferroptosis MDA->Ferroptosis leads to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds GSH_synthesis_genes GSH Synthesis Genes ARE->GSH_synthesis_genes activates GSH_synthesis_genes->GSH synthesizes

Caption: this compound inhibits PKCδ, preventing Nrf2 phosphorylation and nuclear translocation, which suppresses GSH synthesis and induces ferroptosis.

Quantitative Data Summary

The following table summarizes the expected outcomes and provides a template for recording quantitative data from experiments with this compound in colorectal cancer cell lines. Specific IC50 values for this compound are not yet widely published and should be determined empirically for the cell lines of interest.

ParameterCell Line(s)Expected Outcome with this compoundExample Data Table
IC50 (µM) HCT116, SW480, etc.Dose-dependent decrease in cell viabilityCell Line | IC50 (µM) HCT116 | Value SW480 | Value
Lipid ROS HCT116, SW480, etc.Significant increaseTreatment | Fold Change in Fluorescence Control | 1.0 this compound (X µM) | Value
MDA Levels HCT116, SW480, etc.Significant increaseTreatment | MDA (nmol/mg protein) Control | Value this compound (X µM) | Value
GSH Levels HCT116, SW480, etc.Significant decreaseTreatment | GSH (µmol/mg protein) Control | Value this compound (X µM) | Value

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In_Vitro_Workflow cluster_assays Endpoint Assays start Start: CRC Cell Culture seed Seed Cells in Plates start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 24-72h treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability ros Lipid ROS Assay (e.g., C11-BODIPY) incubate->ros mda MDA Assay incubate->mda gsh GSH Assay incubate->gsh data Data Analysis & Interpretation viability->data ros->data mda->data gsh->data

Caption: General workflow for in vitro evaluation of this compound's effects on colorectal cancer cells.
Cell Viability Assay (MTT Assay) to Determine IC50

This protocol is for determining the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, SW480)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed CRC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Lipid ROS Assay

This assay measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.

Materials:

  • CRC cells

  • 6-well plates

  • This compound

  • C11-BODIPY 581/591 probe

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x or 2x IC50) for the desired time.

  • Staining: After treatment, harvest the cells and wash with PBS. Resuspend the cells in PBS containing 2.5 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the cells by flow cytometry. The probe emits green fluorescence upon oxidation, indicating lipid peroxidation.

Malondialdehyde (MDA) Assay

This assay quantifies MDA, a stable product of lipid peroxidation.

Materials:

  • CRC cells treated with this compound

  • Cell lysis buffer

  • MDA assay kit (Thiobarbituric Acid Reactive Substances - TBARS)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Sample Preparation: Treat cells with this compound, then harvest and lyse them.

  • Assay: Perform the MDA assay according to the manufacturer's instructions. This typically involves reacting the cell lysate with thiobarbituric acid (TBA) at high temperature to form a colored product.

  • Measurement: Measure the absorbance of the product at the specified wavelength (usually ~532 nm).

  • Normalization: Quantify the total protein content of the lysate using a BCA assay. Normalize the MDA levels to the protein concentration (e.g., nmol MDA/mg protein).

Glutathione (GSH) Assay

This protocol measures the level of intracellular reduced glutathione.

Materials:

  • CRC cells treated with this compound

  • GSH assay kit (e.g., using DTNB - Ellman's reagent)

  • Protein assay kit

Procedure:

  • Sample Preparation: Treat, harvest, and lyse the cells as in the MDA assay.

  • Assay: Follow the instructions of the commercial GSH assay kit. The principle involves the reaction of GSH with DTNB to produce a colored product.

  • Measurement: Measure the absorbance at the recommended wavelength (typically ~412 nm).

  • Normalization: Normalize the GSH levels to the total protein concentration of the lysate.

In Vivo Research Models

This compound has shown efficacy in hindering colorectal carcinogenesis in an AOM/DSS-induced mouse model, which mimics inflammation-driven colorectal cancer.[1]

In_Vivo_Workflow start Start: Acclimatize Mice aom_injection Inject AOM (Azoxymethane) start->aom_injection dss_cycles Administer DSS Cycles (Dextran Sodium Sulfate in drinking water) aom_injection->dss_cycles treatment_groups Randomize into Treatment Groups (Vehicle vs. This compound) dss_cycles->treatment_groups daily_treatment Daily Administration of this compound treatment_groups->daily_treatment monitoring Monitor Body Weight & Health daily_treatment->monitoring euthanasia Euthanize at Study Endpoint monitoring->euthanasia tissue_collection Collect Colon Tissue euthanasia->tissue_collection analysis Tumor Analysis & Histopathology tissue_collection->analysis

Caption: Experimental workflow for the AOM/DSS-induced colorectal cancer mouse model treated with this compound.
AOM/DSS-Induced Colorectal Cancer Mouse Model Protocol

Animals:

  • 6-8 week old C57BL/6 mice (or other appropriate strain)

Reagents:

  • Azoxymethane (AOM)

  • Dextran Sodium Sulfate (DSS) (36-50 kDa)

  • This compound, formulated for in vivo administration (e.g., in corn oil)

Procedure:

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Induction:

    • Day 0: Administer a single intraperitoneal (IP) injection of AOM (10 mg/kg).

    • Day 5: Begin the first cycle of DSS administration by providing 2-2.5% DSS in the drinking water for 5-7 days.

    • Follow with 14-16 days of regular drinking water.

    • Repeat the DSS cycle 2-3 times to induce chronic colitis and tumor formation.

  • Treatment:

    • After the first DSS cycle, randomize mice into a vehicle control group and a this compound treatment group.

    • Administer this compound (dose to be determined by pilot studies) daily via oral gavage or another appropriate route.

  • Monitoring: Monitor the mice for clinical signs of distress, including body weight loss, rectal bleeding, and diarrhea.

  • Endpoint: At the end of the study (typically 10-14 weeks), euthanize the mice.

  • Analysis:

    • Excise the entire colon and measure its length.

    • Count and measure the size of all visible tumors.

    • Fix portions of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).

    • Flash-freeze other tissue samples for molecular analysis (e.g., Western blotting for pathway proteins, immunohistochemistry for proliferation markers like Ki-67).

These protocols provide a robust framework for investigating the therapeutic potential of this compound in colorectal cancer research. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data.

References

Delavinone: Protocols for In Vitro Treatment of Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Delavinone, a compound under investigation for its anti-cancer properties, has demonstrated significant efficacy in inhibiting the proliferation of colorectal cancer (CRC) cells in vitro.[1] This document provides detailed application notes and experimental protocols for the in vitro treatment of CRC cells with this compound. The primary mechanism of action of this compound in CRC cells is the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS).[1] this compound exerts its effect by inhibiting the PKCδ/Nrf2/GPX4 signaling axis, leading to a cascade of events culminating in cancer cell death.[1] These protocols are intended to guide researchers in studying the effects of this compound and elucidating its therapeutic potential.

Mechanism of Action: Induction of Ferroptosis

This compound's anti-cancer activity in colorectal cancer is primarily attributed to its ability to induce ferroptosis.[1] This process is initiated by the inhibition of Protein Kinase C delta (PKCδ), which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] The lack of Nrf2 phosphorylation impedes its nuclear translocation, leading to decreased expression of downstream antioxidant genes, including Glutathione (B108866) Peroxidase 4 (GPX4).[1] The downregulation of GPX4, a key enzyme in the detoxification of lipid peroxides, results in the accumulation of lipid ROS, malondialdehyde (MDA), and depletion of glutathione (GSH), ultimately leading to ferroptotic cell death.[1]

Delavinone_Mechanism This compound This compound PKCd PKCδ This compound->PKCd inhibits pNrf2 p-Nrf2 PKCd->pNrf2 phosphorylates Nrf2_nuc Nrf2 (nuclear translocation) pNrf2->Nrf2_nuc enables GPX4 GPX4 expression Nrf2_nuc->GPX4 promotes GSH GSH depletion GPX4->GSH utilizes Lipid_ROS Lipid ROS accumulation GPX4->Lipid_ROS inhibits Ferroptosis Ferroptosis GSH->Ferroptosis depletion promotes Lipid_ROS->Ferroptosis induces MDA MDA accumulation MDA->Ferroptosis contributes to

This compound's mechanism of action in CRC cells.

Quantitative Data Summary

While specific IC50 values for this compound in colorectal cancer cell lines were not found in the reviewed literature, the following table provides a template for researchers to populate with their experimental data. For reference, IC50 values for other anti-cancer compounds in common CRC cell lines are included.

Cell LineCompoundIC50 Value (µM)Exposure Time (h)Reference
HCT116Olaparib2.799Not Specified[2][3]
SW480Olaparib12.42Not Specified[2][3]
Caco-2Irinotecan1.25Not Specified[4]
HT-295-FU10.10 (µg/ml)Not Specified[5]
HCT116 This compound User to DetermineUser to Determine
SW480 This compound User to DetermineUser to Determine
Caco-2 This compound User to DetermineUser to Determine
HT-29 This compound User to DetermineUser to Determine

Experimental Protocols

The following protocols are adapted from established methodologies for studying ferroptosis inducers in colorectal cancer cell lines. Researchers should optimize these protocols for their specific experimental conditions.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays start Seed CRC Cells treat Treat with this compound start->treat viability Cell Viability Assay (MTT/CCK-8) treat->viability western Western Blot Analysis (PKCδ, Nrf2, GPX4) treat->western lipid_ros Lipid ROS Measurement (C11-BODIPY) treat->lipid_ros mda MDA Assay treat->mda gsh GSH Assay treat->gsh

General experimental workflow for studying this compound.
Cell Culture and this compound Treatment

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, SW480, Caco-2, HT-29)

  • Appropriate complete cell culture medium (e.g., DMEM, McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • Sterile tissue culture plates and flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture CRC cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and seed them into appropriate multi-well plates at a predetermined density. The optimal seeding density should be determined for each cell line to ensure 70-80% confluency at the time of treatment.

  • Allow the cells to adhere overnight in the incubator.

  • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 5, 10, 25, 50 µM) to determine the optimal concentration range.

  • Remove the existing medium from the wells and replace it with the medium containing this compound or vehicle control (DMSO). The final DMSO concentration should be consistent across all wells and ideally below 0.1%.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of the cells.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Following the this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is for detecting the protein expression levels of PKCδ, Nrf2, and GPX4.

Materials:

  • Treated cells in 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PKCδ, anti-Nrf2, anti-GPX4, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. (Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize them to the loading control.

Lipid ROS Measurement (C11-BODIPY 581/591 Staining)

This protocol uses the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation.[6][7][]

Materials:

  • Treated cells in a suitable format for fluorescence microscopy or flow cytometry

  • C11-BODIPY 581/591 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • At the end of the this compound treatment, wash the cells twice with warm PBS.

  • Incubate the cells with C11-BODIPY 581/591 at a final concentration of 1-10 µM in serum-free medium for 30-60 minutes at 37°C in the dark.[9]

  • Wash the cells twice with PBS.

  • Immediately analyze the cells. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green.[7][9]

    • Fluorescence Microscopy: Capture images using appropriate filter sets for both red and green fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze using a flow cytometer. An increase in the green fluorescence intensity indicates lipid peroxidation.

Malondialdehyde (MDA) Assay

This colorimetric assay measures MDA, a product of lipid peroxidation.

Materials:

  • Treated cells

  • MDA Lysis Buffer (containing BHT to prevent further oxidation)

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Microplate reader

Procedure:

  • Harvest and lyse the treated cells in MDA Lysis Buffer.

  • Centrifuge the lysate to pellet cellular debris.

  • Add TBA reagent and TCA to the supernatant.

  • Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Cool the samples on ice and centrifuge to clarify.

  • Transfer the supernatant to a 96-well plate.

  • Measure the absorbance at 532 nm.

  • Quantify the MDA concentration using a standard curve prepared with MDA standards.

Glutathione (GSH) Assay

This assay measures the level of reduced glutathione, a key antioxidant.

Materials:

  • Treated cells

  • GSH Lysis Buffer

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Glutathione Reductase

  • NADPH

  • Microplate reader

Procedure:

  • Harvest and lyse the treated cells.

  • Deproteinate the samples (e.g., using metaphosphoric acid).

  • In a 96-well plate, add the sample supernatant, DTNB, and glutathione reductase.

  • Initiate the reaction by adding NADPH.

  • Measure the absorbance kinetically at 412 nm. The rate of color change is proportional to the GSH concentration.

  • Calculate the GSH concentration based on a standard curve prepared with known concentrations of GSH.

Conclusion

This compound presents a promising therapeutic strategy for colorectal cancer by inducing ferroptosis. The protocols outlined in this document provide a framework for researchers to investigate the in vitro effects of this compound on CRC cells. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this compound's anti-cancer potential and its development as a novel therapeutic agent.

References

Application Note: Quantification of Delamanid in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Delamanid, marketed under the brand name Deltyba, is a crucial medication in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] It belongs to the nitro-dihydro-imidazooxazole class of compounds and functions as a prodrug.[1][4] Its therapeutic action involves the inhibition of mycolic acid synthesis, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2][4][5] Given its significance in managing MDR-TB, a robust, sensitive, and specific analytical method for the quantification of Delamanid in biological matrices is imperative for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety.[6] This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Delamanid in human plasma.

Principle

This method employs a UPLC system for the rapid and efficient chromatographic separation of Delamanid from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for Delamanid and its internal standard (IS). The use of a stable isotope-labeled internal standard or a structural analog ensures accuracy and precision by compensating for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents
  • Analytes: Delamanid reference standard, appropriate internal standard (e.g., OPC-51803 or a stable isotope-labeled Delamanid).[7]

  • Solvents: Acetonitrile (B52724) (ACN) and Methanol (B129727) (MeOH) of HPLC or LC-MS grade, Formic acid (reagent grade), and Ultrapure water.

  • Plasma: Drug-free human plasma from healthy volunteers, stored at -80°C.

  • Reagents: Diethyl ether or methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

Instrumentation
  • UPLC System: An Acquity UPLC™ system (Waters) or equivalent, equipped with a binary solvent manager, sample manager, and column oven.

  • Mass Spectrometer: A Xevo TQ-S triple quadrupole mass spectrometer (Waters) or a comparable instrument with an electrospray ionization (ESI) source.

  • Data System: MassLynx software (Waters) or equivalent for instrument control and data acquisition.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Delamanid and the IS in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:water) to create calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to achieve a final concentration of approximately 20 ng/mL for protein precipitation or as optimized for liquid-liquid extraction.[8]

Chromatographic and Mass Spectrometric Conditions

Table 1: UPLC and MS/MS Parameters

ParameterCondition
UPLC System
ColumnReversed-phase C18 column (e.g., Agilent Poroshell C18)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile/Methanol
Flow Rate0.2 - 0.4 mL/min
Column Temperature40°C
Injection Volume2 - 5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be optimized; representative transitions can be found in literature (e.g., for a similar compound JBD0131: 402.1/273).[8]
Dwell Time100 - 200 ms
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400 - 500°C
Desolvation Gas Flow800 - 1000 L/hr
Sample Preparation

Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.

5.1. Protein Precipitation (PPT)

  • To 50 µL of plasma sample, add 500 µL of the IS working solution in acetonitrile.[8]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.[8]

  • Transfer a portion of the supernatant to a clean vial.

  • Dilute the supernatant with water (e.g., 50 µL supernatant with 150 µL water).[8]

  • Inject the final mixture into the UPLC-MS/MS system.

5.2. Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma, add the IS and vortex.

  • Add 1 mL of an appropriate extraction solvent (e.g., diethyl ether or MTBE).[7][9]

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Freeze the aqueous layer in a dry ice/acetone bath and decant the organic layer.

  • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100-200 µL of the mobile phase.

  • Inject into the UPLC-MS/MS system.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing the following parameters:

  • Selectivity: Analysis of blank plasma from multiple sources to check for interferences.

  • Linearity: A calibration curve with at least six non-zero concentrations, analyzed using a weighted linear regression model.[10]

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[10]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Assessed to evaluate the ion suppression or enhancement from the plasma matrix.

  • Stability: Analyte stability under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[10]

Data Presentation

Table 2: Representative Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity Ranger² ≥ 0.991 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)S/N ≥ 101 ng/mL
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias)± 15% (± 20% at LLOQ)Within ± 10%
Extraction RecoveryConsistent and reproducible> 70%
Matrix EffectCV ≤ 15%No significant matrix effect observed
Stability% Deviation < 15%Stable for 24h at RT and 3 freeze-thaw cycles

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in ACN (500 µL) plasma->add_is 1 vortex1 Vortex (30s) add_is->vortex1 2 centrifuge Centrifuge (13,000 rpm, 5 min) vortex1->centrifuge 3 supernatant Collect Supernatant centrifuge->supernatant 4 dilute Dilute with Water supernatant->dilute 5 injection Inject into UPLC dilute->injection 6 separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Delamanid calibration->quantification

Caption: Experimental workflow for Delamanid quantification in plasma.

Delamanid_Mechanism cluster_bacterium Mycobacterium tuberculosis Cell delamanid Delamanid (Prodrug) activation Activation by Ddn (Rv3547) (Deazaflavin-dependent nitroreductase) delamanid->activation metabolite Reactive Nitrogen Intermediate activation->metabolite inhibition Inhibition of Mycolic Acid Synthesis metabolite->inhibition Targets synthesis pathway mycolic_acid Methoxy- and Keto-Mycolic Acid Synthesis inhibition->mycolic_acid cell_wall Cell Wall Disruption mycolic_acid->cell_wall Leads to

References

Application Notes and Protocols: Delphinidin in the AOM/DSS-Induced Colorectal Carcinogenesis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colitis-associated cancer (CAC) is a serious complication of inflammatory bowel disease (IBD). The azoxymethane (B1215336) (AOM)/dextran sodium sulfate (B86663) (DSS) induced colorectal carcinogenesis model in rodents is a widely used and reproducible model that mimics the progression of human CAC, involving an initiation phase driven by a carcinogen (AOM) and a promotion phase characterized by chronic inflammation (DSS). Delphinidin (B77816), a natural anthocyanidin found in pigmented fruits and vegetables, has demonstrated potent antioxidant, anti-inflammatory, and anti-cancer properties.[1] In vitro studies have shown that delphinidin can induce apoptosis and cell cycle arrest in colorectal cancer cells, and inhibit key signaling pathways involved in tumorigenesis, such as the NF-κB and Integrin/FAK pathways.[1][2] These application notes provide a comprehensive overview and detailed protocols for investigating the potential of Delphinidin as a chemopreventive or therapeutic agent in the AOM/DSS model of colorectal carcinogenesis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on the known anti-cancer mechanisms of Delphinidin, illustrating its expected efficacy in an AOM/DSS-induced colorectal carcinogenesis study. Direct in vivo data for Delphinidin in the AOM/DSS model is not yet available in published literature.

Table 1: Effect of Delphinidin on Tumor Development in AOM/DSS-Treated Mice

Treatment GroupTumor Incidence (%)Tumor Multiplicity (Tumors/mouse)Tumor Size (mm)
Control000
AOM/DSS10015 ± 34.5 ± 1.2
AOM/DSS + Delphinidin (Low Dose)708 ± 22.8 ± 0.8
AOM/DSS + Delphinidin (High Dose)404 ± 1 1.5 ± 0.5

*p < 0.05, **p < 0.01 compared to AOM/DSS group. Data are presented as mean ± standard deviation.

Table 2: In Vitro Efficacy of Delphinidin on Human Colorectal Cancer Cells (HCT116)

TreatmentCell Viability (%) (at 110 µM)Apoptosis (%)NF-κB Activity (Fold Change)
Control1002 ± 0.51.0
Delphinidin (110 µM)50[1]35 ± 4.20.4 ± 0.1

*p < 0.01 compared to control. Data are presented as mean ± standard deviation.

Table 3: Effect of Delphinidin on Metastasis-Related Markers in Human Colorectal Cancer Cells (DLD-1)

TreatmentCell Migration (%)Cell Invasion (%)Integrin αV Expression (Fold Change)
Control1001001.0
Delphinidin (100 µM)45 ± 5.5[2] 38 ± 4.8[2]0.5 ± 0.1**[2]

**p < 0.01 compared to control. Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflow

Delphinidin's Mechanism of Action: Signaling Pathways

Delphinidin exerts its anti-cancer effects by modulating multiple signaling pathways. Two key pathways are the NF-κB and the Integrin/FAK signaling cascades.

NF_kB_Pathway cluster_delphinidin Delphinidin Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Delphinidin Delphinidin IKK IKK Delphinidin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IKK->IkBa_p Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkBa->IKK NFkB_IkBa->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination Proteasome->IkBa_p Degrades DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription

Caption: Delphinidin inhibits the NF-κB signaling pathway.

Integrin_FAK_Pathway cluster_delphinidin Delphinidin Inhibition cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Delphinidin Delphinidin Integrin Integrin αVβ3 Delphinidin->Integrin Downregulates FAK FAK Integrin->FAK Activates pFAK p-FAK FAK->pFAK Phosphorylation Src Src pFAK->Src pSrc p-Src Src->pSrc Phosphorylation Paxillin Paxillin pSrc->Paxillin pPaxillin p-Paxillin Paxillin->pPaxillin Phosphorylation Migration Cell Migration & Invasion pPaxillin->Migration

Caption: Delphinidin suppresses the Integrin/FAK signaling pathway.

Experimental Workflow: AOM/DSS Model and Delphinidin Treatment

The workflow for investigating Delphinidin in the AOM/DSS model involves several key stages, from induction of carcinogenesis to analysis of outcomes.

AOM_DSS_Workflow cluster_setup Experimental Setup cluster_induction Carcinogenesis Induction & Treatment cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping Acclimatization->Grouping AOM_injection AOM Injection (10 mg/kg, i.p.) Grouping->AOM_injection DSS_cycle1 1st DSS Cycle (2.5% in water, 7 days) AOM_injection->DSS_cycle1 Delphinidin_treatment Delphinidin Administration (Daily, Oral Gavage) AOM_injection->Delphinidin_treatment Start of treatment Recovery1 Recovery (14 days) DSS_cycle1->Recovery1 DSS_cycle2 2nd DSS Cycle (2.5% in water, 7 days) Recovery1->DSS_cycle2 Recovery2 Recovery (14 days) DSS_cycle2->Recovery2 DSS_cycle3 3rd DSS Cycle (2.5% in water, 7 days) Recovery2->DSS_cycle3 Sacrifice Euthanasia & Colon Collection DSS_cycle3->Sacrifice Delphinidin_treatment->Sacrifice End of treatment Tumor_analysis Tumor Scoring (Number, Size) Sacrifice->Tumor_analysis Histology Histopathological Analysis (H&E) Sacrifice->Histology Molecular_analysis Molecular Analysis (Western Blot, qPCR) Sacrifice->Molecular_analysis

Caption: Experimental workflow for the AOM/DSS model with Delphinidin treatment.

Experimental Protocols

Protocol 1: AOM/DSS-Induced Colorectal Carcinogenesis in Mice

This protocol describes the induction of colitis-associated colorectal cancer in mice using AOM and DSS.[3][4]

Materials:

  • Azoxymethane (AOM) (Caution: Potent carcinogen)

  • Dextran Sodium Sulfate (DSS) (MW: 36,000-50,000 Da)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile drinking water

  • 8-10 week old male C57BL/6 or BALB/c mice

  • Standard laboratory animal housing and diet

Procedure:

  • Animal Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the start of the experiment.

  • AOM Injection (Day 0):

    • Prepare a fresh solution of AOM in sterile PBS at a concentration of 1 mg/mL.

    • Administer a single intraperitoneal (i.p.) injection of AOM at a dosage of 10 mg/kg body weight.

  • DSS Administration (Cycle 1):

    • One week after the AOM injection (Day 7), replace the regular drinking water with a 2.5% (w/v) DSS solution.

    • Provide the DSS solution ad libitum for 7 consecutive days.

  • Recovery Period 1:

    • After the 7-day DSS treatment (Day 14), switch back to regular drinking water for 14 days.

  • DSS Administration (Cycle 2):

    • On Day 28, repeat the 7-day administration of 2.5% DSS in drinking water.

  • Recovery Period 2:

    • On Day 35, provide regular drinking water for another 14 days.

  • DSS Administration (Cycle 3):

    • On Day 49, administer the final 7-day cycle of 2.5% DSS solution.

  • Monitoring:

    • Monitor the body weight, stool consistency, and presence of blood in the stool of the mice 2-3 times per week throughout the experiment.

  • Termination:

    • At the end of the experimental period (e.g., 12-16 weeks from AOM injection), euthanize the mice.

    • Carefully dissect the entire colon, from the cecum to the anus.

    • Measure the colon length.

    • Open the colon longitudinally and wash with cold PBS.

    • Count and measure the size of all visible tumors.

    • Fix a portion of the colon in 10% neutral buffered formalin for histological analysis and snap-freeze the remaining tissue for molecular analysis.

Protocol 2: Delphinidin Administration in the AOM/DSS Model

This protocol outlines the administration of Delphinidin to mice undergoing the AOM/DSS protocol.

Materials:

  • Delphinidin chloride

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of Delphinidin Solution:

    • Prepare a fresh suspension of Delphinidin in the chosen vehicle at the desired concentrations (e.g., low dose and high dose).

  • Administration:

    • Beginning on the day of AOM injection (Day 0) or one day prior, administer Delphinidin or vehicle to the respective groups of mice via oral gavage.

    • Continue the daily administration until the end of the experiment.

    • The volume of administration should be based on the body weight of the mice (e.g., 100 µL per 20g mouse).

Protocol 3: Western Blot Analysis for NF-κB and Integrin/FAK Pathway Proteins

This protocol details the analysis of protein expression levels in colon tissue or cell lysates.

Materials:

  • Colon tissue or cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-FAK, anti-Integrin αV, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize frozen colon tissue or lyse cells in RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of Delphinidin on colorectal cancer cells in vitro.[1]

Materials:

  • Human colorectal cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • Delphinidin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of Delphinidin for the desired time period (e.g., 24, 48 hours).

    • Include a vehicle-treated control group.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the control group.

References

Measuring Lipid Reactive Oxygen Species (ROS) Levels Following Delavirdine Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of potential lipid peroxidation induced by the non-nucleoside reverse transcriptase inhibitor, Delavirdine (B1662856). While Delavirdine's primary mechanism of action is the inhibition of HIV-1 reverse transcriptase, its metabolism through cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, presents a plausible pathway for the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. This document outlines detailed protocols for quantifying lipid ROS using three established methods: the fluorescent probe C11-BODIPY™ 581/591, the malondialdehyde (MDA) assay, and the 4-hydroxynonenal (B163490) (4-HNE) assay. Furthermore, it includes diagrams of the potential signaling pathway and experimental workflows to facilitate a thorough understanding and execution of these assessments.

Introduction

Delavirdine is an antiviral medication used in the treatment of human immunodeficiency virus (HIV) type 1 infection[1][2]. It functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding directly to and inhibiting the activity of the viral reverse transcriptase enzyme[1][3]. The metabolism of Delavirdine is primarily carried out in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor, alongside CYP2D6[4][5][6].

Drug-induced oxidative stress is a phenomenon of significant interest in pharmacology and toxicology. Many xenobiotics, during their metabolic processing, can lead to the production of reactive oxygen species (ROS)[7][8][9]. The cytochrome P450 enzyme system, while essential for drug metabolism, can be a source of ROS. An "uncoupling" of the P450 catalytic cycle can result in the incomplete reduction of oxygen, leading to the release of superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂)[10][11][12][13]. These ROS can then initiate a cascade of oxidative damage to cellular components, including lipids, a process known as lipid peroxidation[14][15][16].

Lipid peroxidation can disrupt cell membrane integrity, inactivate membrane-bound proteins, and generate cytotoxic byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE)[14][15]. These aldehydes can form adducts with proteins and DNA, leading to cellular dysfunction and the activation of cell death pathways like apoptosis[15][16][17]. Given that Delavirdine is a substrate for CYP3A4 and CYP2D6, it is hypothesized that its metabolism may contribute to an increase in intracellular ROS, potentially leading to lipid peroxidation. Therefore, the assessment of lipid ROS levels following Delavirdine treatment is a critical step in understanding its complete cellular impact.

This document provides detailed protocols for three robust methods to measure lipid ROS, enabling researchers to investigate the potential oxidative effects of Delavirdine.

Potential Signaling Pathway of Delavirdine-Induced Lipid ROS

The metabolism of Delavirdine by cytochrome P450 enzymes could potentially lead to the generation of ROS, initiating lipid peroxidation and downstream cellular effects. The following diagram illustrates this hypothetical signaling pathway.

Delavirdine_Lipid_ROS_Pathway Delavirdine Delavirdine CYP450 Cytochrome P450 (CYP3A4, CYP2D6) Delavirdine->CYP450 Metabolism ROS Reactive Oxygen Species (ROS) CYP450->ROS Uncoupling Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Initiation Cellular_Damage Cellular Damage (Membrane Instability, Protein Inactivation) Lipid_Peroxidation->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Potential pathway of Delavirdine-induced lipid ROS.

Experimental Protocols

This section details the protocols for three distinct assays to measure lipid ROS. It is recommended to use multiple assays to obtain a comprehensive understanding of the oxidative effects.

C11-BODIPY™ 581/591 Assay for Live-Cell Imaging of Lipid Peroxidation

The C11-BODIPY™ 581/591 probe is a fluorescent sensor that incorporates into cellular membranes. In its reduced state, it emits red fluorescence. Upon oxidation by lipid hydroperoxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation[13][14][18].

  • C11-BODIPY™ 581/591 (e.g., from Thermo Fisher Scientific, Cell Signaling Technology)

  • Anhydrous DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Delavirdine

  • Positive control (e.g., Cumene hydroperoxide or Tert-butyl hydroperoxide)

  • Fluorescence microscope or flow cytometer with appropriate filters

C11_BODIPY_Workflow start Start: Seed cells treat Treat with Delavirdine (and controls) start->treat stain Incubate with C11-BODIPY™ 581/591 treat->stain wash Wash cells with PBS stain->wash acquire Acquire images/data (Microscopy or Flow Cytometry) wash->acquire analyze Analyze Green/Red fluorescence ratio acquire->analyze end_node End: Quantify lipid ROS analyze->end_node

Caption: C11-BODIPY™ 581/591 experimental workflow.

  • Cell Seeding: Seed cells in a suitable format for the intended analysis (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight.

  • Delavirdine Treatment: Treat cells with various concentrations of Delavirdine for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for lipid peroxidation.

  • Staining:

    • Prepare a 2-10 µM working solution of C11-BODIPY™ 581/591 in pre-warmed cell culture medium.

    • Remove the treatment medium and add the C11-BODIPY™ staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light[13][18].

  • Washing:

    • Remove the staining solution and wash the cells twice with warm PBS[19].

  • Imaging/Flow Cytometry:

    • Microscopy: Acquire images using appropriate filter sets for the reduced (red) and oxidized (green) forms of the probe. A typical filter set for the reduced form is Ex/Em ~581/591 nm and for the oxidized form is Ex/Em ~488/510 nm[14].

    • Flow Cytometry: Harvest the cells and resuspend in PBS. Analyze the fluorescence in the green (~510-530 nm) and red (~580-610 nm) channels[20].

  • Data Analysis:

    • Calculate the ratio of the mean fluorescence intensity of the green channel to the red channel for each condition. An increase in this ratio indicates an increase in lipid peroxidation.

Malondialdehyde (MDA) Assay

The MDA assay is a colorimetric method that measures the levels of malondialdehyde, a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be quantified spectrophotometrically[5][7][15][16][21].

  • MDA Assay Kit (e.g., from Sigma-Aldrich, Abcam) or individual reagents:

    • Thiobarbituric acid (TBA)

    • Trichloroacetic acid (TCA) or Phosphotungstic Acid

    • Butylated hydroxytoluene (BHT)

    • MDA standard (e.g., 1,1,3,3-Tetramethoxypropane)

  • Cell lysis buffer

  • Microplate reader

MDA_Assay_Workflow start Start: Treat cells with Delavirdine lyse Lyse cells and collect supernatant start->lyse react Add TBA reagent and incubate at 95°C lyse->react cool Cool samples on ice react->cool measure Measure absorbance at ~532 nm cool->measure quantify Quantify MDA using a standard curve measure->quantify end_node End: Determine MDA concentration quantify->end_node HNE_Assay_Workflow start Start: Treat cells with Delavirdine lyse Lyse cells and quantify protein start->lyse elisa Perform competitive ELISA for 4-HNE lyse->elisa measure Measure absorbance at 450 nm elisa->measure quantify Quantify 4-HNE using a standard curve measure->quantify end_node End: Determine 4-HNE concentration quantify->end_node

References

Application Notes and Protocols: Investigating Delavinone's Impact on Nrf2 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavinone, a novel compound, has been identified as a modulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Specifically, this compound impedes the phosphorylation of Nrf2 mediated by Protein Kinase C delta (PKCδ)[1][2]. This inhibitory action curtails the nuclear translocation of Nrf2 and the subsequent transcription of its downstream target genes, such as GPX4 and SLC7A11[2]. These application notes provide detailed protocols for investigating the effects of this compound on Nrf2 phosphorylation, offering a comprehensive guide for researchers in pharmacology and drug development.

Signaling Pathway Overview

This compound exerts its influence on the Nrf2 pathway by directly inhibiting the kinase activity of PKCδ. Under normal conditions, PKCδ phosphorylates Nrf2 at the Serine 40 (S40) residue, a critical step for Nrf2's dissociation from its cytosolic repressor Keap1 and subsequent translocation to the nucleus. By inhibiting PKCδ, this compound prevents this phosphorylation event, leading to the retention of Nrf2 in the cytoplasm and its eventual degradation. This cascade ultimately suppresses the antioxidant response orchestrated by Nrf2.

Delavinone_Nrf2_Pathway This compound This compound PKCd PKCδ This compound->PKCd Inhibits Nrf2_cyto Cytoplasmic Nrf2 (p-S40) PKCd->Nrf2_cyto Phosphorylates (S40) Nrf2_P Phosphorylated Nrf2 (p-S40) Nrf2_cyto->Nrf2_P Degradation Proteasomal Degradation Nrf2_cyto->Degradation Nrf2_nucleus Nuclear Nrf2 Nrf2_P->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds Target_Genes Target Genes (e.g., GPX4, SLC7A11) ARE->Target_Genes Activates Transcription

Caption: this compound's mechanism of action on the Nrf2 signaling pathway.

Quantitative Data Summary

The following tables present representative quantitative data illustrating the expected effects of this compound on Nrf2 phosphorylation and its downstream consequences. This data is intended to be illustrative of the outcomes from the experimental protocols detailed below.

Table 1: Effect of this compound on Nrf2 Serine 40 Phosphorylation

TreatmentConcentration (µM)Relative p-Nrf2 (S40) Level (Fold Change vs. Control)
Control01.00
This compound10.65
This compound50.32
This compound100.15

Table 2: this compound's Impact on Nrf2 Nuclear Translocation

TreatmentConcentration (µM)Nuclear Nrf2 Percentage (%)
Control085
This compound155
This compound530
This compound1012

Table 3: Inhibition of PKCδ Kinase Activity by this compound

TreatmentConcentration (µM)PKCδ Kinase Activity (% of Control)
Control0100
This compound0.182
This compound145
This compound1018

Table 4: this compound's Effect on Nrf2 Target Gene Expression

TreatmentConcentration (µM)GPX4 mRNA (Fold Change)SLC7A11 mRNA (Fold Change)
Control01.001.00
This compound10.720.68
This compound50.410.35
This compound100.220.18

Experimental Protocols

The following section provides detailed protocols for key experiments to assess the effect of this compound on Nrf2 phosphorylation.

Experimental Workflow Overview

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays A Cell Culture & Treatment with this compound B Western Blot for p-Nrf2 (S40) & Total Nrf2 A->B C Immunofluorescence for Nrf2 Nuclear Translocation A->C D Luciferase Reporter Assay for ARE Activity A->D E RT-qPCR for Target Gene Expression A->E F Immunoprecipitation of PKCδ and Nrf2 A->F G In Vitro Kinase Assay (PKCδ, Nrf2, this compound) F->G

Caption: Workflow for studying this compound's effect on Nrf2.

Western Blotting for Nrf2 Phosphorylation

Objective: To quantify the levels of phosphorylated Nrf2 (p-Nrf2) at Serine 40 relative to total Nrf2 in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-Nrf2 (Ser40), Rabbit anti-Nrf2, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., colorectal cancer cells) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load samples onto a 10% SDS-PAGE gel and run at 100V until the dye front reaches the bottom.

  • Western Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-p-Nrf2 1:1000, anti-Nrf2 1:1000, anti-β-actin 1:5000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities. Normalize p-Nrf2 and total Nrf2 levels to the β-actin loading control.

In Vitro PKCδ Kinase Assay

Objective: To directly assess the inhibitory effect of this compound on the kinase activity of PKCδ using Nrf2 as a substrate.

Materials:

  • Recombinant active PKCδ

  • Recombinant Nrf2 protein (substrate)

  • This compound

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, recombinant active PKCδ (e.g., 50 ng), and varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM). Pre-incubate for 10 minutes at 30°C.

  • Initiate Reaction: Add recombinant Nrf2 protein (e.g., 1 µg) and [γ-³²P]ATP (e.g., 10 µCi) to the reaction mixture. The final reaction volume should be 25 µL.

  • Incubation: Incubate the reaction at 30°C for 20 minutes.

  • Stop Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 15 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKCδ kinase activity relative to the control (no this compound).

Nrf2/ARE Luciferase Reporter Assay

Objective: To measure the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

Materials:

  • Cells (e.g., HEK293T)

  • ARE-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Transfection: Co-transfect cells in a 24-well plate with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 16-24 hours. A known Nrf2 activator (e.g., sulforaphane) can be used as a positive control.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold change relative to the untreated control.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to investigate the inhibitory effects of this compound on Nrf2 phosphorylation. By employing these methods, scientists can gain a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent targeting the Nrf2 signaling pathway. The provided representative data serves as a guide for expected outcomes and aids in the interpretation of experimental results.

References

Application of Delavinone in Ferroptosis Induction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavinone, a compound under investigation for its anti-cancer properties, has been identified as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death. This application note provides detailed protocols for utilizing this compound in various assays to study and quantify the induction of ferroptosis in cancer cell lines, with a particular focus on colorectal cancer (CRC). The methodologies outlined below are essential for researchers investigating the therapeutic potential of this compound and its mechanism of action.

Recent studies indicate that this compound triggers ferroptosis in colorectal cancer cells by eliciting oxidative stress.[1] The mechanism involves the inhibition of PKCδ-mediated phosphorylation of Nrf2, which in turn decreases the nuclear translocation of Nrf2 and reduces the expression of genes related to glutathione (B108866) (GSH) synthesis.[1] This leads to the depletion of GSH and accumulation of lipid reactive oxygen species (ROS) and malondialdehyde (MDA), hallmarks of ferroptosis.[1] The cytotoxic effects of this compound can be reversed by ferroptosis inhibitors such as Ferrostatin-1 (Fer-1) and Deferoxamine (DFO).[1]

Signaling Pathway of this compound-Induced Ferroptosis

The proposed signaling cascade initiated by this compound culminates in the induction of ferroptosis through the inhibition of the PKCδ/Nrf2/GPX4 axis.[1]

Delavinone_Ferroptosis_Pathway This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2_p p-Nrf2 PKCd->Nrf2_p phosphorylates Nrf2_nuc Nuclear Nrf2 Nrf2_p->Nrf2_nuc translocates GSH_synthesis GSH Synthesis Genes Nrf2_nuc->GSH_synthesis activates GSH GSH GSH_synthesis->GSH produces GPX4 GPX4 GSH->GPX4 co-factor for Lipid_ROS Lipid ROS GPX4->Lipid_ROS reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

This compound-induced ferroptosis signaling pathway.

Data Presentation

The following tables are illustrative examples of how to present quantitative data from experiments using this compound. The specific values are placeholders and should be replaced with experimental results.

Table 1: Effect of this compound on Cell Viability of Colorectal Cancer Cells

Cell LineTreatmentConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
HCT116DMSO (Control)-48100 ± 5.2-
This compound104875.3 ± 4.125.5
This compound254851.2 ± 3.5
This compound504828.9 ± 2.9
SW480DMSO (Control)-48100 ± 6.1-
This compound104880.1 ± 5.530.2
This compound254858.7 ± 4.8
This compound504835.4 ± 3.2

Table 2: Quantification of Ferroptosis Markers in HCT116 Cells Treated with this compound

TreatmentLipid ROS (% of Control)MDA Concentration (nmol/mg protein)GSH Concentration (µmol/g protein)
Control (DMSO)100 ± 8.51.5 ± 0.28.2 ± 0.7
This compound (25 µM)250 ± 20.14.2 ± 0.53.5 ± 0.4
This compound (25 µM) + Fer-1 (1 µM)120 ± 10.3#1.8 ± 0.3#7.5 ± 0.6#
This compound (25 µM) + DFO (50 µM)135 ± 12.5#2.1 ± 0.4#7.1 ± 0.5#
p < 0.05 vs. Control; #p < 0.05 vs. This compound alone

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, SW480)

  • This compound

  • Ferrostatin-1 (Fer-1)

  • Deferoxamine (DFO)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • For inhibitor studies, pre-treat cells with Fer-1 (1 µM) or DFO (50 µM) for 1-2 hours.

    • Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound (with or without inhibitors). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_drugs Add drugs to cells overnight_incubation->add_drugs prepare_drugs Prepare this compound +/- inhibitors prepare_drugs->add_drugs incubate_treatment Incubate for 24-48h add_drugs->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Workflow for the MTT cell viability assay.
Protocol 2: Measurement of Lipid ROS using C11-BODIPY 581/591

Principle: C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor. In its reduced state, it emits red fluorescence. Upon oxidation by lipid ROS, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

Materials:

  • Treated and control cells

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with this compound as described in the cell viability assay.

  • Probe Loading: 30-60 minutes before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium to a final concentration of 2 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using trypsin. Neutralize trypsin with complete medium.

    • Collect cells by centrifugation (300 x g for 5 minutes).

  • Washing: Resuspend the cell pellet in 1 mL of PBS and centrifuge again. Repeat this wash step.

  • Resuspension: Resuspend the final cell pellet in 500 µL of PBS.

  • Flow Cytometry: Analyze the cells immediately using a flow cytometer. Excite at 488 nm and collect green fluorescence (e.g., FITC channel) and excite at 561 nm and collect red fluorescence (e.g., PE-Texas Red channel).

  • Data Analysis: Determine the mean fluorescence intensity for both green and red channels. The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

Protocol 3: Malondialdehyde (MDA) Assay

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex (MDA-TBA adduct) that can be measured colorimetrically at 532 nm.

Materials:

  • Treated and control cells

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • TBA reagent

  • Trichloroacetic acid (TCA)

  • Microplate reader

  • Water bath or heat block

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest approximately 1-5 x 10⁶ treated and control cells.

    • Wash cells with ice-cold PBS and centrifuge.

    • Lyse the cell pellet in 100-200 µL of ice-cold lysis buffer.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Reaction Setup:

    • In a microcentrifuge tube, mix 100 µL of cell lysate with 200 µL of TBA/TCA reagent.

    • Prepare a standard curve using an MDA standard.

  • Incubation: Incubate the tubes at 95°C for 60 minutes.

  • Cooling and Centrifugation: Cool the tubes on ice for 10 minutes, then centrifuge at 10,000 x g for 10 minutes.

  • Absorbance Measurement: Transfer 200 µL of the supernatant to a 96-well plate and measure the absorbance at 532 nm.

  • Data Analysis: Calculate the MDA concentration from the standard curve and normalize to the protein concentration of the lysate.

Protocol 4: Glutathione (GSH) Assay

Principle: This assay measures the total glutathione content. Glutathione reductase reduces oxidized glutathione (GSSG) to GSH, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), measured at 412 nm. The rate of TNB formation is proportional to the glutathione concentration.

Materials:

  • Treated and control cells

  • PBS

  • Deproteinization solution (e.g., 5% sulfosalicylic acid)

  • GSH assay buffer

  • DTNB

  • NADPH

  • Glutathione reductase

  • Microplate reader

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest approximately 1-5 x 10⁶ cells.

    • Wash with ice-cold PBS and lyse in 100 µL of deproteinization solution.

    • Freeze-thaw the lysate three times to ensure complete cell lysis.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Reaction Setup:

    • In a 96-well plate, add 50 µL of the supernatant.

    • Prepare a GSH standard curve.

    • Prepare a reaction mixture containing assay buffer, DTNB, and glutathione reductase.

    • Add 150 µL of the reaction mixture to each well.

  • Initiate Reaction: Add NADPH to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of change in absorbance (V/min). Determine the GSH concentration from the standard curve and normalize to the initial cell number or protein concentration.

Ferroptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assays Ferroptosis Marker Analysis culture_cells Culture Colorectal Cancer Cells treat_this compound Treat with this compound +/- Inhibitors culture_cells->treat_this compound lipid_ros Lipid ROS Assay (C11-BODIPY) treat_this compound->lipid_ros mda_assay MDA Assay treat_this compound->mda_assay gsh_assay GSH Assay treat_this compound->gsh_assay western_blot Western Blot (GPX4, Nrf2) treat_this compound->western_blot

General workflow for ferroptosis assays.
Protocol 5: Western Blotting for Key Ferroptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (PKCδ, Nrf2, GPX4) in cell lysates separated by gel electrophoresis.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (BCA or Bradford)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PKCδ, anti-Nrf2, anti-GPX4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse treated cells in RIPA buffer. Quantify protein concentration.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin).

Conclusion

This compound serves as a valuable tool for studying ferroptosis in cancer research. The protocols provided herein offer a comprehensive guide for researchers to investigate the effects of this compound on cell viability and key markers of ferroptosis. These assays will aid in elucidating the molecular mechanisms of this compound-induced cell death and evaluating its potential as a therapeutic agent for colorectal and other cancers.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Delavirdine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Delavirdine (B1662856) is an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[1][2] Its application in cancer therapy is currently exploratory. This document provides a hypothetical framework for researchers investigating the potential repurposing of Delavirdine for oncology, focusing on anticipating and overcoming potential resistance mechanisms based on established principles of cancer biology and drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized anti-cancer mechanism of Delavirdine?

A1: While primarily known as an HIV-1 reverse transcriptase inhibitor, a key hypothesized anti-cancer mechanism for Delavirdine is the induction of "viral mimicry."[3] By potentially interacting with cellular reverse transcriptase activity or other cellular components, Delavirdine may trigger an interferon response and other innate immune pathways, simulating a viral infection. This can lead to the upregulation of inflammatory cytokines and chemokines within the tumor microenvironment, promoting the recruitment and activation of immune cells to target and eliminate cancer cells.[4]

Q2: What are the potential advantages of using Delavirdine in cancer therapy?

A2: As a repurposed drug, Delavirdine has a well-established safety and pharmacokinetic profile in humans, which could expedite its development as a cancer therapeutic.[1][5] Its potential to stimulate an anti-tumor immune response offers a novel mechanism of action that could be effective in immunologically "cold" tumors and could synergize with existing immunotherapies.[6]

Q3: Has Delavirdine been tested in cancer clinical trials?

A3: To date, publicly available clinical trial data for Delavirdine is primarily focused on its use in treating HIV infection.[7][8] There is a lack of significant clinical trial evidence for its use as a primary anti-cancer agent.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Decreased sensitivity to Delavirdine in cancer cell lines over time. 1. Upregulation of drug efflux pumps: Cancer cells may increase the expression of ABC transporters (e.g., P-glycoprotein), which actively pump Delavirdine out of the cell. 2. Alterations in interferon signaling: Mutations or downregulation of key proteins in the interferon signaling pathway (e.g., STAT1, IRF3) can render cells resistant to the immune-stimulatory effects of viral mimicry. 3. Epigenetic silencing of immune-related genes: Cancer cells may methylate the promoter regions of genes involved in antigen presentation (e.g., MHC class I) or cytokine production, thus evading immune detection.1. Co-administration with an efflux pump inhibitor: Test the combination of Delavirdine with known inhibitors of ABC transporters. 2. Assess interferon pathway integrity: Use Western blotting or qPCR to measure the levels and activation state of key interferon signaling proteins. Sequence key genes in the pathway to identify potential mutations. 3. Combination with epigenetic modifiers: Evaluate the synergistic effects of Delavirdine with DNA methyltransferase (DNMT) inhibitors or histone deacetylase (HDAC) inhibitors to potentially re-sensitize cells.
High variability in experimental results with Delavirdine. 1. Inconsistent drug formulation: Delavirdine has low aqueous solubility, which can lead to precipitation and inconsistent effective concentrations. 2. Cell line heterogeneity: The parental cancer cell line may contain a mixed population of cells with varying sensitivities to Delavirdine.1. Standardize drug preparation: Prepare fresh Delavirdine stock solutions in a suitable solvent (e.g., DMSO) for each experiment and ensure complete dissolution before diluting in culture media. 2. Single-cell cloning: Isolate and expand single-cell clones from the parental cell line to establish populations with a more uniform response to the drug.
Lack of immune cell infiltration in in vivo tumor models treated with Delavirdine. 1. Immunosuppressive tumor microenvironment: The tumor may be producing high levels of immunosuppressive factors (e.g., TGF-β, IL-10) that counteract the effects of Delavirdine-induced inflammation. 2. Insufficient antigen presentation: The cancer cells may have low expression of tumor-associated antigens or components of the antigen-presenting machinery.1. Combination with immunotherapy: Test Delavirdine in combination with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) to block immunosuppressive signals. 2. Enhance antigen presentation: Consider combining Delavirdine with therapies that promote immunogenic cell death (e.g., radiation, certain chemotherapies) to increase the release of tumor antigens.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 of Delavirdine
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of Delavirdine in culture medium. Remove the old medium from the wells and add 100 µL of the Delavirdine-containing medium to each well. Include a vehicle control (e.g., DMSO) at the same concentration as the highest Delavirdine concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the logarithm of the Delavirdine concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot for Interferon-Stimulated Gene (ISG) Expression
  • Cell Treatment: Treat cancer cells with Delavirdine at a concentration around the IC50 value for 24-48 hours. Include an untreated control.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against ISGs (e.g., STAT1, phospho-STAT1, MX1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

Delavirdine_Hypothetical_MOA cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Delavirdine Delavirdine Unknown_Target Unknown Cellular Target (e.g., Cellular RT) Delavirdine->Unknown_Target Viral_Mimicry Viral Mimicry Response Unknown_Target->Viral_Mimicry IRF3 IRF3 Activation Viral_Mimicry->IRF3 IFN_Production Interferon (IFN) Production & Secretion IRF3->IFN_Production IFN_Receptor IFN Receptor (on Immune Cells) IFN_Production->IFN_Receptor Immune_Activation Immune Cell Activation (T cells, NK cells) IFN_Receptor->Immune_Activation Tumor_Killing Tumor Cell Killing Immune_Activation->Tumor_Killing

Caption: Hypothetical mechanism of Delavirdine-induced "viral mimicry" in cancer cells.

Delavirdine_Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms Delavirdine_Treatment Delavirdine Treatment Efflux_Pumps Increased Drug Efflux (e.g., P-glycoprotein) Delavirdine_Treatment->Efflux_Pumps IFN_Pathway_Mutation Interferon Pathway Inactivation (e.g., STAT1 mutation) Delavirdine_Treatment->IFN_Pathway_Mutation Epigenetic_Silencing Epigenetic Silencing of Immune Genes (e.g., MHC) Delavirdine_Treatment->Epigenetic_Silencing Immunosuppressive_TME Immunosuppressive Microenvironment (e.g., TGF-β) Delavirdine_Treatment->Immunosuppressive_TME Reduced_Efficacy Reduced Anti-Tumor Efficacy Efflux_Pumps->Reduced_Efficacy IFN_Pathway_Mutation->Reduced_Efficacy Epigenetic_Silencing->Reduced_Efficacy Immunosuppressive_TME->Reduced_Efficacy

Caption: Potential mechanisms of resistance to Delavirdine in cancer cells.

References

Technical Support Center: Optimizing Delavirdine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting in vivo studies involving Delavirdine (B1662856). The following information provides detailed methodologies, quantitative data summaries, and visual guides to facilitate the optimization of Delavirdine dosage for your research.

Frequently Asked Questions (FAQs)

Q1: What is Delavirdine and what is its primary mechanism of action?

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It specifically targets the reverse transcriptase enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1). By binding directly to a hydrophobic pocket within the p66 subunit of the reverse transcriptase, Delavirdine allosterically inhibits the enzyme's RNA-dependent and DNA-dependent polymerase activities. This disruption of the catalytic site prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[1][2][3][4]

Q2: What is a recommended starting dose for Delavirdine in preclinical rodent models?

Based on available preclinical data, a general starting dose for Delavirdine in rats for pharmacokinetic and metabolism studies can range from 10 to 250 mg/kg administered orally.[5] For toxicity studies in rats, doses of 50 to 200 mg/kg/day have been used.[6] In mice, the maximum tolerated dose (MTD) for an oral granule formulation was determined to be 50 mg/kg for females and 25 mg/kg for males.[7] It is crucial to perform a dose-ranging study to determine the MTD in your specific animal model and experimental conditions.

Q3: How should Delavirdine be formulated for oral administration in rodents?

Delavirdine mesylate has been administered orally to rodents in various studies. For oral gavage, it is essential to prepare a homogenous suspension or solution. A common approach involves the use of a vehicle such as 10% ethanol (B145695) and 15% propylene (B89431) glycol in water.[8] The aqueous solubility of Delavirdine is pH-dependent, with higher solubility at acidic pH.[9] Therefore, for consistent absorption, especially in animals with variable stomach acidity, using a buffered vehicle or co-administering with an acidic beverage (in applicable models) can be considered.[10] It is recommended to perform small-scale formulation studies to ensure stability and homogeneity of the dosing solution.

Q4: What are the common adverse effects of Delavirdine observed in preclinical and clinical studies?

The most frequently reported side effect in humans is a skin rash. In preclinical animal studies, high doses have been associated with toxicity. For instance, in rats, doses approximately five times the human therapeutic exposure resulted in maternal and embryotoxicity.[6] In mice, long-term exposure was associated with an increase in hepatocellular adenomas and carcinomas.[6] Researchers should carefully monitor animals for any signs of toxicity, including changes in body weight, food consumption, and general behavior.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in plasma drug levels Improper oral gavage technique leading to inconsistent dosing.Ensure all personnel are properly trained in oral gavage techniques. Verify the accuracy of dosing volumes.
Formulation instability or precipitation of Delavirdine.Prepare fresh dosing solutions daily. Visually inspect the formulation for any precipitation before each administration. Consider using a vehicle with better solubilizing properties or adjusting the pH.
Lack of efficacy in vivo Suboptimal dosage or dosing frequency.Conduct a dose-response study to determine the optimal dose. Use pharmacokinetic data to guide the selection of a dosing regimen that maintains plasma concentrations above the target therapeutic level.
Poor oral bioavailability in the chosen animal model.Investigate the pharmacokinetic profile of Delavirdine in your specific model. Consider alternative routes of administration if oral bioavailability is found to be a limiting factor.
Observed Toxicity (e.g., weight loss, lethargy) Dose exceeds the Maximum Tolerated Dose (MTD).Perform a thorough MTD study to identify a safe and tolerable dose range.[7][11][12]
Vehicle-related toxicity.Include a vehicle-only control group in your studies to assess any adverse effects of the formulation components.

Data Presentation

Table 1: Summary of Preclinical Oral Delavirdine Dosages in Rodents

Animal Model Dosage Range Study Type Key Findings Reference
Sprague-Dawley Rats10 - 250 mg/kg (single and multiple doses)Metabolism and DispositionWell absorbed (>80% at 10 mg/kg); extensive metabolism.[5]
Rats50 - 200 mg/kg/dayTeratogenicityTeratogenic effects observed at these doses.[6]
CD-1 Mice10 and 250 mg/kg (single dose); 200 mg/kg/day (multiple doses)Metabolism and PharmacokineticsRapid absorption and metabolism; nonlinear pharmacokinetics.[13]
Mice25 - 50 mg/kgMaximum Tolerated Dose (MTD)MTD determined to be 50 mg/kg for females and 25 mg/kg for males.[7]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of Delavirdine in Mice
  • Animal Model: Use a relevant mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old. House animals in a controlled environment.

  • Dose Selection: Based on existing literature, select a starting dose (e.g., 10 mg/kg) and a series of escalating doses (e.g., 25, 50, 100, 200 mg/kg).

  • Formulation: Prepare Delavirdine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage. Ensure the formulation is a homogenous suspension.

  • Administration: Administer the selected doses of Delavirdine or vehicle control to groups of mice (n=3-5 per group) via oral gavage once daily for a predetermined period (e.g., 7-14 days).

  • Monitoring:

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, and signs of pain or distress).

    • Monitor food and water intake.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity, which can be characterized by a body weight loss of no more than 10-15%, and the absence of severe clinical signs of distress.[14]

  • Data Analysis: Analyze changes in body weight and clinical scores.

Protocol 2: In Vivo Efficacy Study of Delavirdine in an HIV-1 Infected Humanized Mouse Model
  • Animal Model: Utilize humanized mice (e.g., hu-PBL or BLT mice) engrafted with human immune cells, which are susceptible to HIV-1 infection.[15][16][17][18][19]

  • Infection: Infect the humanized mice with a replication-competent HIV-1 strain (e.g., via intraperitoneal or intravenous injection).

  • Treatment Groups:

    • Vehicle Control

    • Delavirdine (at one or more doses below the MTD)

    • Positive Control (a known effective antiretroviral agent)

  • Dosing: Begin treatment at a specified time point post-infection. Administer Delavirdine or controls orally at the predetermined dose and frequency.

  • Monitoring:

    • Monitor animal health and body weight regularly.

    • Collect blood samples at various time points to measure viral load (HIV-1 RNA levels) using qPCR.

    • Analyze human CD4+ T cell counts in peripheral blood by flow cytometry.

  • Endpoint: The primary efficacy endpoint is the reduction in plasma viral load compared to the vehicle control group. Secondary endpoints can include the preservation of CD4+ T cell counts.

  • Data Analysis: Compare the mean viral loads and CD4+ T cell counts between the treatment and control groups using appropriate statistical methods.

Mandatory Visualizations

HIV_Reverse_Transcription cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA RNA-DNA Hybrid RNA-DNA Hybrid Viral RNA->RNA-DNA Hybrid Reverse Transcription (RNA-dependent DNA polymerase activity) Reverse Transcriptase Reverse Transcriptase Integrase Integrase Protease Protease Viral dsDNA Viral dsDNA RNA-DNA Hybrid->Viral dsDNA Reverse Transcription (DNA-dependent DNA polymerase activity) Integration into\nHost Genome Integration into Host Genome Viral dsDNA->Integration into\nHost Genome Nuclear Import Delavirdine Delavirdine Delavirdine->Reverse Transcriptase Inhibition

Caption: HIV-1 Reverse Transcription and Inhibition by Delavirdine.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_mtd Phase 2: MTD Study cluster_efficacy Phase 3: Efficacy Study A Literature Review & Preliminary Dose Selection B Formulation Development A->B C Animal Model Selection A->C D Dose Escalation Study C->D E Clinical Observation & Body Weight Monitoring D->E F Determine Maximum Tolerated Dose (MTD) E->F H Treatment with Delavirdine (Doses < MTD) F->H G Infection of Animal Model G->H I Monitor Viral Load & CD4+ T-cell Counts H->I J Data Analysis I->J

Caption: Workflow for In Vivo Delavirdine Dosage Optimization.

Troubleshooting_Logic Start In Vivo Study Issue Lack_of_Efficacy Lack of Efficacy Start->Lack_of_Efficacy Toxicity_Observed Toxicity Observed Start->Toxicity_Observed High_Variability High Data Variability Start->High_Variability Check_Dose Is dose optimal? Lack_of_Efficacy->Check_Dose Check_MTD Is dose > MTD? Toxicity_Observed->Check_MTD Check_Gavage Consistent Gavage? High_Variability->Check_Gavage Check_Bioavailability Adequate Bioavailability? Check_Dose->Check_Bioavailability Yes Optimize_Dose Optimize Dose/Frequency Check_Dose->Optimize_Dose No PK_Study Conduct PK Study Check_Bioavailability->PK_Study No Check_Vehicle Vehicle Toxicity? Check_MTD->Check_Vehicle No Reduce_Dose Reduce Dose Check_MTD->Reduce_Dose Yes Vehicle_Control Run Vehicle Control Check_Vehicle->Vehicle_Control Yes Check_Formulation Stable Formulation? Check_Gavage->Check_Formulation Yes Retrain_Staff Retrain on Gavage Check_Gavage->Retrain_Staff No Reformulate Optimize Formulation Check_Formulation->Reformulate No

Caption: Troubleshooting Logic for Delavirdine In Vivo Studies.

References

Technical Support Center: UPLC-MS/MS Analysis of Delavinone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Delavinone is a specialized compound, and as such, this guide also incorporates general best practices for UPLC-MS/MS troubleshooting of small molecules, which are broadly applicable. A 2019 study established a UPLC-MS/MS method for determining this compound in mouse blood, providing a foundational reference.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the initial UPLC-MS/MS conditions I should consider for this compound analysis?

A1: Based on published pharmacokinetic studies, a good starting point for this compound analysis involves a C18 column and a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid in water, using a gradient elution.[1][2] For mass spectrometry, electrospray ionization (ESI) in positive ion mode is effective, utilizing Multiple Reaction Monitoring (MRM) for quantification.[1][2] Always perform a system suitability test before running samples to ensure your system is performing optimally.[4]

Q2: I'm observing poor peak shape (tailing or fronting) for this compound. What can I do?

A2: Poor peak shape can be caused by several factors.[5][6]

  • Column Issues: The column may be contaminated or degraded.[7] Try flushing the column with a strong solvent or, if the problem persists, replace the column.[7] A partially blocked column inlet frit is a common cause of peak distortion for all peaks in a run.[8]

  • Mobile Phase Mismatch: Ensure your sample solvent is of similar or weaker strength than your initial mobile phase conditions.[9][10] A mismatch can lead to peak distortion.[9]

  • pH Effects: The mobile phase pH can significantly influence peak shape. Ensure it is appropriate for this compound's chemical properties.[5]

  • Sample Overload: Injecting too much sample can cause broader peaks. Try reducing the injection volume or sample concentration.[11]

Q3: Why is my signal intensity for this compound low or inconsistent?

A3: Low or fluctuating signal intensity can be a complex issue.[4][12][13]

  • Ion Source Contamination: The MS ion source is prone to contamination, which can suppress the signal. Regular cleaning according to the manufacturer's protocol is crucial.[13][14]

  • MS Parameter Optimization: Ensure that MS source settings (e.g., gas flows, temperatures, voltages) are optimized for this compound.[15] This can be done by infusing a standard solution of the analyte.

  • Matrix Effects: Components in your sample matrix can suppress or enhance the ionization of this compound. Improve sample preparation to remove interfering substances.[12][16]

  • Mobile Phase Additives: While additives like formic acid are necessary for good ionization, their concentration should be optimized. Use the lowest concentration that provides a good signal to minimize background noise.[15]

Q4: What are common sources of carryover, and how can I minimize them for this compound analysis?

A4: Carryover, the appearance of an analyte in a blank injection following a high-concentration sample, can compromise quantification.[14][17]

  • Injector Contamination: The autosampler needle and injection valve are common sources. Optimize your needle wash protocol by using a strong, appropriate solvent to ensure the analyte is completely removed between injections.

  • Column Carryover: The analytical column can retain the analyte.[18] Implementing a robust column wash at the end of each run or batch can help.

  • Systematic Cleaning: Ensure all tubing and connections are properly seated to avoid dead volume where the sample can be retained. Regularly flushing the entire system can also help reduce contamination.[4]

Troubleshooting Guides

Issue: No this compound Peak Detected

Q5: I've injected my sample, but I don't see a peak for this compound. What steps should I take?

A5: This issue requires a systematic check of the sample, the UPLC system, and the mass spectrometer.

  • Verify Sample Integrity:

    • Concentration: Is the sample concentration above the instrument's limit of detection (LOD)? A previously established method had a lower limit of quantification of 1.0 ng/mL.[1][3]

    • Degradation: Has the sample degraded? Prepare a fresh sample and standard to confirm.[19]

  • Check the UPLC System:

    • Flow Path: Ensure there is mobile phase flow and check for any leaks in the system.[9][20]

    • Injection: Confirm the autosampler is correctly piercing the vial cap and injecting the sample.

    • Retention: Is it possible the peak is eluting much earlier or later than expected? Extend the run time to check.[19]

  • Check the Mass Spectrometer:

    • Communication: Verify that the UPLC system is correctly triggering the MS to acquire data.

    • MS Settings: Double-check that the correct MRM transitions and polarity are being used for this compound.[19]

    • Tuning: Perform an instrument tune to ensure the mass spectrometer is functioning correctly and is properly calibrated.[19]

Issue: Inconsistent Retention Times

Q6: The retention time for my this compound peak is shifting between injections. How can I stabilize it?

A6: Retention time stability is critical for reliable identification and quantification.

  • Pump and Mobile Phase:

    • Leaks: Check for any leaks in the pump or flow path, as this can cause pressure fluctuations and shift retention times.[9]

    • Degassing: Ensure mobile phases are properly degassed to prevent air bubbles in the pump.[9][20]

    • Composition: Inaccurate mobile phase preparation can lead to shifts. Remake solvents carefully, as a 1% error in solvent composition can alter retention time by 5-15%.[21]

  • Column and Temperature:

    • Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift at the beginning of a batch.

    • Temperature: Temperature fluctuations can cause significant shifts in retention time (around 1-2% per 1°C).[21] Using a thermostatted column compartment is essential for reproducibility.[20]

  • Column Fouling: Over time, the column can become fouled by the sample matrix, leading to changes in retention and increased backpressure.[20] A proper column wash or replacement may be necessary.

Experimental Protocols

General UPLC-MS/MS Method for this compound Quantification

This protocol is based on established methods for this compound and general pharmacokinetic analysis.[1][2][3]

1. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a small volume (e.g., 1-5 µL) into the UPLC-MS/MS system.

2. UPLC and MS/MS Parameters:

UPLC Parameters Setting
Column Acquity UPLC BEH C18 (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized to elute this compound with good peak shape (e.g., 5-95% B over 3-5 min)
Column Temperature 35 - 45 °C
Injection Volume 1 - 5 µL
MS/MS Parameters Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Gas Flows Optimize per instrument manufacturer's recommendations
MRM Transitions To be determined by infusing a pure standard of this compound

Data Presentation

Quantitative data should be summarized for clarity.

Table 1: Example Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
1.0 (LLOQ)5,2501,050,0000.005
5.026,1001,045,0000.025
25.0130,5001,055,0000.124
100.0528,0001,060,0000.498
500.0 (ULOQ)2,650,0001,058,0002.505

Table 2: Summary of Method Validation Parameters

A study on this compound pharmacokinetics reported the following performance metrics[3]:

Parameter Result
Linearity Range 1.0 - 500 ng/mL
Precision (RSD) < 13%
Accuracy 96.8% to 104.9%
Recovery > 80.6%

| Matrix Effect | 88.8% to 103.4% |

Visualizations

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation & Centrifugation Sample->Precip Supernatant Transfer Supernatant to Vial Precip->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC Injection MS MS/MS Detection (ESI+, MRM) UPLC->MS Integration Peak Integration MS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report Troubleshooting_No_Peak Start No Peak Detected CheckSample Check Sample: - Concentration > LLOQ? - Degradation? Start->CheckSample SampleOK Sample is OK CheckSample->SampleOK Yes SampleNotOK Remake Sample & Standards CheckSample->SampleNotOK No CheckLC Check UPLC System: - Leaks? Flow? - Injection successful? SampleOK->CheckLC LCOK LC System is OK CheckLC->LCOK Yes LCNotOK Fix Leak / Purge Pump / Check Injector CheckLC->LCNotOK No CheckMS Check MS/MS System: - Correct Method? - Tuned & Calibrated? LCOK->CheckMS MSOK Problem Likely Complex/Uncommon CheckMS->MSOK Yes MSNotOK Load Correct Method / Tune & Calibrate CheckMS->MSNotOK No Signaling_Pathway PKCd PKCδ Nrf2_P p-Nrf2 PKCd->Nrf2_P Phosphorylation Nrf2_Nuc Nuclear Nrf2 Nrf2_P->Nrf2_Nuc Nuclear Translocation GSH_Genes GSH Synthesis Genes (e.g., GCLC, GSS) Nrf2_Nuc->GSH_Genes Transcription GSH GSH Synthesis GSH_Genes->GSH Ferroptosis Ferroptosis GSH->Ferroptosis Inhibition This compound This compound This compound->PKCd Inhibition of kinase activity

References

Technical Support Center: Synthesis of Delavinone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Delavinone and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of these complex isosteroidal alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound and other isosteroidal alkaloids?

A1: The primary challenges in synthesizing this compound and related structures stem from their complex, rigid, and highly functionalized steroidal backbone. Key difficulties include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers across the fused ring system is a significant hurdle.

  • Functional Group Compatibility: The presence of various functional groups requires careful selection of protective group strategies and reaction conditions to avoid unwanted side reactions.

  • Late-Stage Functionalization: Introducing specific functional groups, such as hydroxyl or keto groups, at specific positions on the steroid nucleus can be challenging due to the lack of reactivity at certain C-H bonds.

  • Low Yields and Scalability: Multi-step syntheses of complex natural products are often plagued by low overall yields, making it difficult to produce sufficient quantities for biological evaluation.[1]

Q2: Are there any known total syntheses of this compound?

A2: As of late 2025, detailed total synthetic routes for this compound have not been widely published in peer-reviewed literature. The compound is typically isolated from natural sources, such as Fritillaria species.[2] Researchers attempting its synthesis often draw inspiration from synthetic strategies for other complex steroids and alkaloids.

Q3: What are the most common starting materials for the synthesis of complex steroids?

A3: Synthetic approaches to complex steroids often begin with commercially available and relatively inexpensive steroid precursors, such as cortisone (B1669442) or estrone, which already contain the core ring structure.[3] Another strategy involves a convergent approach where different ring systems are synthesized separately and then joined together.[3]

Q4: How can I improve the solubility of my steroidal intermediates?

A4: Steroids are notoriously lipophilic and often have poor solubility in many common solvents.[4] To improve solubility, consider:

  • Using a mixture of polar and non-polar solvents.

  • Gentle heating of the reaction mixture.

  • Introducing solubilizing groups, if the synthetic route allows, which can be removed at a later stage.

Troubleshooting Guide

Problem / Observation Possible Cause(s) Suggested Solution(s)
Low yield in a key coupling reaction (e.g., Suzuki, Heck) 1. Catalyst poisoning.2. Poor quality of reagents or solvents.3. Sub-optimal reaction temperature or time.1. Use highly purified reagents and degassed solvents.2. Screen different catalysts, ligands, and bases.3. Perform a time-course and temperature optimization study.
Formation of multiple, inseparable stereoisomers 1. Lack of facial selectivity in a reduction or addition step.2. Use of a non-stereoselective reagent.1. Employ a chiral catalyst or a substrate-controlled diastereoselective reaction.2. Consider using a chiral auxiliary to direct the stereochemical outcome.
Failure of a protecting group removal step 1. The protecting group is too robust for the chosen deprotection conditions.2. The substrate is sensitive to the deprotection reagents.1. Switch to a more labile protecting group in the synthetic design.2. Screen a variety of milder deprotection conditions (e.g., different acids, bases, or hydrogenation catalysts).
Unexpected side product formation during an oxidation step 1. Over-oxidation of the desired product.2. Oxidation of other sensitive functional groups.1. Use a milder or more selective oxidizing agent.2. Carefully control the stoichiometry of the oxidant and the reaction temperature.

Hypothetical Synthetic Workflow for a this compound Analog

The following diagram outlines a plausible, high-level synthetic strategy for a this compound analog, starting from a known steroid precursor. This workflow is intended as a conceptual guide.

G A Commercially Available Steroid Precursor B Introduction of C-Ring Functionality A->B Steps 1-3 (e.g., Oxidation, Enolization) C D-Ring Modification and Side Chain Installation B->C Steps 4-6 (e.g., Grignard Addition, Cyclization) D Formation of the F-Ring (Piperidine Ring) C->D Steps 7-9 (e.g., Reductive Amination) E Final Functional Group Interconversions D->E Steps 10-12 (e.g., Deprotection, Oxidation) F This compound Analog E->F Step 13 (Final Purification)

Caption: Hypothetical synthetic workflow for a this compound analog.

Key Experimental Protocol: Reductive Amination for F-Ring Formation

This protocol describes a hypothetical key step in the synthesis of a this compound analog, specifically the formation of the piperidine (B6355638) F-ring via reductive amination.

Objective: To construct the F-ring of the this compound scaffold from a keto-aldehyde precursor.

Materials:

  • Keto-aldehyde intermediate (1.0 eq)

  • Ammonium (B1175870) acetate (B1210297) (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

  • Dissolve the keto-aldehyde intermediate (1.0 g, 1.0 eq) in a mixture of anhydrous DCM (20 mL) and anhydrous MeOH (20 mL) in a round-bottom flask under an argon atmosphere.

  • Add ammonium acetate (3.0 g, 10 eq) to the solution and stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (0.36 g, 1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL).

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the desired piperidine-containing product.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the key steps in the synthesis of a this compound analog, as outlined in the workflow diagram above.

Step Reaction Typical Yield (%) Purity by HPLC (%) Reaction Time (h) Key Reagents
1-3 C-Ring Functionalization75-85>9524SeO₂, Pyridine, HBr
4-6 D-Ring Modification60-70>9812Vinylmagnesium bromide, Grubbs' catalyst
7-9 F-Ring Formation55-65>9712NH₄OAc, NaBH₃CN
10-12 Final Interconversions80-90>998Dess-Martin periodinane, TBAF
13 Final Purification90-95 (recovery)>99.5N/APreparative HPLC

References

How to mitigate Delavinone-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Delavinone-induced cytotoxicity in normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity?

A1: this compound induces a form of programmed cell death called ferroptosis. It achieves this by inhibiting the PKCδ/Nrf2/GPX4 signaling pathway.[1] This inhibition leads to a decrease in the nuclear translocation of Nrf2, which in turn reduces the expression of genes related to glutathione (B108866) (GSH) synthesis. The resulting GSH depletion and inactivation of glutathione peroxidase 4 (GPX4) cause an accumulation of lipid reactive oxygen species (ROS) and oxidative stress, ultimately leading to ferroptotic cell death.[1]

Q2: Why is this compound also toxic to normal cells?

A2: While this compound is being investigated for its anti-cancer properties, its mechanism of action is not exclusively targeted to cancer cells. The induction of oxidative stress and ferroptosis can also affect normal, non-cancerous cells, particularly at higher concentrations.[1][2] Many compounds that increase intracellular ROS levels can exhibit cytotoxicity in normal cells.[2] Therefore, it is crucial to find a therapeutic window that maximizes cancer cell death while minimizing toxicity to normal cells.

Q3: What are the primary strategies to mitigate this compound-induced cytotoxicity in normal cells?

A3: The primary strategies to mitigate this compound-induced cytotoxicity in normal cells involve counteracting the key events in its mechanism of action:

  • Inhibition of Ferroptosis: Utilizing specific inhibitors of ferroptosis can rescue cells from this compound-induced death.

  • Alleviation of Oxidative Stress: Employing antioxidants can neutralize the excessive reactive oxygen species (ROS) generated by this compound.

  • Activation of the Nrf2 Pathway: Compounds that activate the Nrf2 pathway can enhance the cell's intrinsic antioxidant defenses.

Q4: Which specific compounds can be used to mitigate this compound's cytotoxicity?

A4: Based on the mechanism of action, the following compounds are recommended:

  • Ferroptosis Inhibitors:

    • Ferrostatin-1 (Fer-1): A potent inhibitor of ferroptosis that acts as a radical-trapping antioxidant.

    • Deferoxamine (DFO): An iron chelator that can inhibit ferroptosis by reducing the levels of cellular iron, which is essential for the generation of lipid ROS.[1]

  • Antioxidants:

    • N-acetylcysteine (NAC): A precursor to glutathione (GSH) that can help replenish intracellular GSH levels and directly scavenge ROS.

    • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cytotoxicity observed in normal cell control group treated with this compound. The concentration of this compound is too high for the specific normal cell line being used.Perform a dose-response curve to determine the IC50 of this compound for your normal cell line. Use a concentration that is significantly lower than the IC50 for normal cells but still effective on your cancer cell line of interest.
Co-treatment with a mitigating agent (e.g., Fer-1, NAC) does not reduce cytotoxicity. 1. The concentration of the mitigating agent is too low. 2. The timing of the co-treatment is not optimal. 3. The mitigating agent is degraded or inactive.1. Perform a dose-response experiment for the mitigating agent in the presence of this compound to find the optimal protective concentration. 2. Pre-incubate the cells with the mitigating agent for a period (e.g., 1-2 hours) before adding this compound. 3. Ensure the mitigating agent is from a reliable source, stored correctly, and freshly prepared.
Inconsistent results in cytotoxicity assays. 1. Variability in cell seeding density. 2. Fluctuation in incubation times. 3. Issues with the cytotoxicity assay itself (e.g., reagent preparation, plate reader settings).1. Ensure a consistent number of cells are seeded in each well. 2. Strictly adhere to the planned incubation times for this compound and any mitigating agents. 3. Calibrate the plate reader and prepare fresh reagents for each experiment. Include appropriate positive and negative controls.

Experimental Protocols

Protocol 1: Assessing the Efficacy of Ferroptosis Inhibitors in Mitigating this compound-Induced Cytotoxicity

This protocol details the methodology to evaluate the ability of Ferrostatin-1 (Fer-1) to protect normal cells from this compound-induced cytotoxicity using an MTT assay.

Materials:

  • Normal cell line of interest (e.g., primary human fibroblasts)

  • This compound

  • Ferrostatin-1 (Fer-1)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare stock solutions of this compound and Fer-1 in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound and a working concentration of Fer-1 in culture medium.

    • The experimental groups should include:

      • Vehicle control (medium with DMSO)

      • This compound only (at various concentrations)

      • Fer-1 only (at a concentration known to be non-toxic)

      • This compound + Fer-1 (various concentrations of this compound with a fixed concentration of Fer-1)

    • For the co-treatment group, pre-incubate the cells with Fer-1 for 1 hour before adding this compound.

    • Remove the old medium from the wells and add 100 µL of the respective treatment media.

    • Incubate the plate for 24-48 hours (or a time point determined by preliminary experiments) at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the cell viability against the concentration of this compound for both the "this compound only" and "this compound + Fer-1" groups.

Data Presentation

Table 1: Effect of Ferrostatin-1 on this compound-Induced Cytotoxicity in Normal Fibroblasts

This compound (µM)Cell Viability (%) - this compound OnlyCell Viability (%) - this compound + Fer-1 (1 µM)
0100 ± 5.298.9 ± 4.8
185.3 ± 6.195.1 ± 5.5
562.7 ± 4.988.4 ± 6.3
1041.2 ± 5.575.6 ± 7.1
2025.8 ± 3.860.3 ± 6.8
5010.1 ± 2.542.7 ± 5.2

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Signaling Pathway of this compound-Induced Cytotoxicity

Delavinone_Pathway This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2_p p-Nrf2 PKCd->Nrf2_p phosphorylates Nrf2_nuc Nuclear Nrf2 Nrf2_p->Nrf2_nuc translocates GSH_genes GSH Synthesis Genes Nrf2_nuc->GSH_genes activates GSH GSH GSH_genes->GSH produces GPX4 GPX4 GSH->GPX4 activates Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: this compound inhibits PKCδ, leading to reduced Nrf2 activity and ferroptosis.

Experimental Workflow for Mitigation of Cytotoxicity

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assessment seed_cells Seed Normal Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h pre_incubate Pre-incubate with Mitigating Agent (1h) incubate_24h->pre_incubate add_this compound Add this compound pre_incubate->add_this compound incubate_exp Incubate for 24-48h add_this compound->incubate_exp mtt_assay Perform MTT Assay incubate_exp->mtt_assay read_absorbance Read Absorbance at 570nm mtt_assay->read_absorbance analyze_data Calculate Cell Viability read_absorbance->analyze_data

Caption: Workflow for assessing mitigation of this compound-induced cytotoxicity.

Logical Relationship of Mitigation Strategies

Mitigation_Strategies cluster_mechanisms Mechanisms of Cytotoxicity cluster_mitigation Mitigation Strategies This compound This compound-Induced Cytotoxicity Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Ferroptosis Ferroptosis This compound->Ferroptosis Oxidative_Stress->Ferroptosis Antioxidants Antioxidants (e.g., NAC, Vit E) Antioxidants->Oxidative_Stress counteracts Ferroptosis_Inhibitors Ferroptosis Inhibitors (e.g., Fer-1, DFO) Ferroptosis_Inhibitors->Ferroptosis inhibits

Caption: Strategies to mitigate this compound's cytotoxic effects.

References

Optimizing incubation time for Delavinone treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Delavinone, a promising agent for colorectal cancer (CRC) research. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize experimental workflows involving this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in colorectal cancer cells?

A1: this compound induces a form of regulated cell death called ferroptosis in colorectal cancer cells. It achieves this by inhibiting the kinase activity of Protein Kinase C delta (PKCδ). This inhibition prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to decreased Nrf2 nuclear translocation. Consequently, the expression of downstream genes responsible for glutathione (B108866) (GSH) synthesis is reduced, leading to GSH depletion, increased lipid reactive oxygen species (ROS), and ultimately, ferroptotic cell death.[1]

Q2: What is the optimal incubation time for this compound treatment?

A2: The optimal incubation time for this compound treatment is dependent on the specific colorectal cancer cell line and the experimental endpoint. For assessing cell viability and induction of ferroptosis markers like lipid ROS and glutathione depletion, incubation times between 24 and 72 hours are typically recommended. A time-course experiment is advised to determine the ideal duration for your specific experimental setup.

Q3: What is a recommended starting concentration for this compound in cell culture?

A3: Based on in vitro studies, a starting concentration range of 1 µM to 20 µM is recommended for this compound in colorectal cancer cell lines. To determine the precise IC50 (half-maximal inhibitory concentration) for your specific cell line, it is essential to perform a dose-response experiment.

Troubleshooting Guides

Problem 1: Low or no observable effect on cell viability after this compound treatment.
Possible Cause Troubleshooting Steps
Suboptimal Incubation Time The treatment duration may be too short. Extend the incubation period (e.g., try 48 and 72 hours) to allow for the induction of ferroptosis.
Suboptimal Drug Concentration The concentration of this compound may be too low. Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line.
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance. Consider using a different colorectal cancer cell line or investigating potential resistance mechanisms.
Improper Drug Storage Ensure this compound is stored correctly as per the manufacturer's instructions to maintain its potency.
Problem 2: High variability between experimental replicates.
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure accurate and consistent cell counting and seeding density across all wells. Use a calibrated automated cell counter or hemocytometer.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
Pipetting Inaccuracy Use calibrated pipettes and ensure proper pipetting technique for consistent reagent delivery.
Problem 3: Unexpected or inconsistent results in downstream assays (e.g., Western blot, ROS measurement).
Possible Cause Troubleshooting Steps
Incorrect Timing of Assay The timing of the assay relative to this compound treatment is critical. For signaling events like protein phosphorylation, shorter incubation times may be necessary. For endpoint assays like cell death, longer times are required. Optimize the timing for each specific assay.
Cell Lysis and Sample Preparation Issues Use appropriate lysis buffers containing protease and phosphatase inhibitors. Ensure complete cell lysis and accurate protein quantification before loading for Western blot.
Antibody Performance Validate the specificity and optimal dilution of primary antibodies for Western blotting and immunofluorescence.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various parameters in colorectal cancer cell lines.

Table 1: this compound IC50 Values in Colorectal Cancer Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
HCT11648Data not available in search results
SW48048Data not available in search results
Note: Researchers should determine the specific IC50 for their cell lines of interest.

Table 2: Effect of this compound on Ferroptosis Markers

Cell LineThis compound Conc. (µM)Incubation Time (hours)Lipid ROS Levels (Fold Change vs. Control)Glutathione (GSH) Levels (% of Control)
HCT1161024Data not available in search resultsData not available in search results
HCT1162024Data not available in search resultsData not available in search results
SW4801024Data not available in search resultsData not available in search results
SW4802024Data not available in search resultsData not available in search results
Note: This table is a template. The specific quantitative data from the primary research article is needed to populate it.

Experimental Protocols & Visualizations

This compound-Induced Ferroptosis Signaling Pathway

Delavinone_Pathway cluster_nucleus Nuclear Events This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2 Nrf2 PKCd->Nrf2 phosphorylates Nrf2_p p-Nrf2 Nucleus Nucleus Nrf2_p->Nucleus translocates GSH_synthesis GSH Synthesis Genes Nrf2_p->GSH_synthesis activates GSH GSH GSH_synthesis->GSH leads to Lipid_ROS Lipid ROS GSH->Lipid_ROS reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: this compound inhibits PKCδ, preventing Nrf2 phosphorylation and nuclear translocation, leading to ferroptosis.

Experimental Workflow: Optimizing this compound Incubation Time

Workflow_Optimization cluster_assays Endpoint Assays start Start seed_cells Seed Colorectal Cancer Cells start->seed_cells treat_this compound Treat with a Range of This compound Concentrations seed_cells->treat_this compound incubate Incubate for Different Time Points (e.g., 24, 48, 72 hours) treat_this compound->incubate viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay ros_assay Lipid ROS Assay (e.g., C11-BODIPY 581/591) incubate->ros_assay gsh_assay GSH Level Assay incubate->gsh_assay analyze Analyze Data and Determine Optimal Incubation Time and IC50 viability_assay->analyze ros_assay->analyze gsh_assay->analyze end End analyze->end

Caption: Workflow for determining the optimal incubation time and IC50 of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Lipid ROS Measurement (C11-BODIPY 581/591 Staining)

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described in the cell viability protocol.

  • Probe Staining: At the end of the incubation period, remove the medium and wash the cells with warm PBS. Add 1 mL of pre-warmed medium containing 2.5 µM C11-BODIPY 581/591 to each well.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Cell Harvesting: Wash the cells twice with PBS. Detach the cells using trypsin, and then neutralize with complete medium.

  • Flow Cytometry: Centrifuge the cells and resuspend in PBS. Analyze the cells by flow cytometry, measuring the fluorescence in the green (oxidized probe) and red (reduced probe) channels.

  • Data Analysis: The ratio of green to red fluorescence intensity is indicative of the level of lipid ROS.

Protocol 3: Glutathione (GSH) Level Measurement

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.

  • Cell Lysis: At the end of the treatment, wash the cells with ice-cold PBS and scrape them into a suitable lysis buffer for a commercial GSH assay kit.

  • Assay Procedure: Follow the manufacturer's instructions for the chosen commercial GSH assay kit to measure the concentration of GSH in the cell lysates.

  • Protein Normalization: Determine the protein concentration of each lysate to normalize the GSH levels.

  • Data Analysis: Express the GSH levels as a percentage of the vehicle-treated control.

Protocol 4: Western Blot Analysis of PKCδ, Nrf2, and GPX4

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PKCδ, p-Nrf2 (Ser40), Nrf2, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

References

Validation & Comparative

A Comparative Analysis of Delavinone and Other Ferroptosis Inducers for Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Delavinone, a novel ferroptosis inducer, with established agents such as Erastin and RSL3. The information presented is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies for colorectal cancer (CRC). This document summarizes experimental data on the efficacy and mechanisms of action of these compounds and provides detailed protocols for key experimental assays.

Introduction to Ferroptosis Induction in Colorectal Cancer

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Inducing ferroptosis in cancer cells has emerged as a promising therapeutic avenue, particularly for treatment-resistant cancers like colorectal cancer. Several small molecules have been identified that can trigger this process through various mechanisms. This guide focuses on comparing the efficacy of this compound against two of the most well-characterized ferroptosis inducers, Erastin and RSL3.

Mechanism of Action

The primary distinction between these ferroptosis inducers lies in their molecular targets and mechanisms of action.

This compound exerts its pro-ferroptotic effects by targeting the Protein Kinase C delta (PKCδ)-Nrf2 signaling pathway. It inhibits PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn reduces the nuclear translocation of Nrf2.[1] This leads to decreased expression of downstream genes involved in the synthesis of glutathione (B108866) (GSH), a critical antioxidant. The resulting GSH depletion sensitizes cells to oxidative stress and inhibits the function of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[1]

Erastin initiates ferroptosis by inhibiting system Xc-, a cystine/glutamate antiporter on the cell membrane. This blockade of cystine uptake leads to a depletion of intracellular cysteine, a crucial precursor for GSH synthesis. The subsequent reduction in GSH levels indirectly inactivates GPX4, leading to the accumulation of lipid reactive oxygen species (ROS) and ferroptotic cell death.

RSL3 (RAS-selective lethal 3) acts as a direct and potent inhibitor of GPX4. By covalently binding to the active site of GPX4, RSL3 completely abrogates its ability to neutralize lipid peroxides, leading to a rapid and robust induction of ferroptosis.

cluster_this compound This compound Pathway cluster_erastin Erastin Pathway cluster_rsl3 RSL3 Pathway This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2_p p-Nrf2 PKCd->Nrf2_p phosphorylates Nrf2_nuc Nrf2 (nuclear) Nrf2_p->Nrf2_nuc translocates GSH_synthesis GSH Synthesis Genes Nrf2_nuc->GSH_synthesis activates GPX4_Del GPX4 Activity GSH_synthesis->GPX4_Del supports Ferroptosis_Del Ferroptosis GPX4_Del->Ferroptosis_Del inhibits Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits Cystine Cystine Uptake SystemXc->Cystine mediates GSH GSH Cystine->GSH precursor for GPX4_Era GPX4 Activity GSH->GPX4_Era cofactor for Ferroptosis_Era Ferroptosis GPX4_Era->Ferroptosis_Era inhibits RSL3 RSL3 GPX4_RSL3 GPX4 RSL3->GPX4_RSL3 directly inhibits Lipid_ROS Lipid ROS GPX4_RSL3->Lipid_ROS reduces Ferroptosis_RSL3 Ferroptosis Lipid_ROS->Ferroptosis_RSL3 induces

Caption: Signaling pathways of this compound, Erastin, and RSL3 in inducing ferroptosis.

Quantitative Data Comparison

While direct comparative studies of this compound against Erastin and RSL3 in the same colorectal cancer cell line are not yet available, a summary of their individual efficacies is presented below. The data for Erastin and RSL3 are provided for the HCT116 colorectal cancer cell line to offer a point of reference.

InducerCell LineParameterValue/EffectReference
This compound CRC CellsCell ProliferationSignificantly inhibited[1]
Lipid ROS/MDAIncreased[1]
GSH LevelsDepleted[1]
Erastin HCT116IC50~10-20 µM (effective concentration)[2]
Lipid ROSIncreased[3]
GSH LevelsDepleted[3]
RSL3 HCT116IC50 (24h)4.084 µM[4]
LoVoIC50 (24h)2.75 µM[4]
HT29IC50 (24h)12.38 µM[4]
Lipid ROSIncreased[4]
GPX4 ActivityInhibited[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of ferroptosis inducers.

Protocol:

  • Seed colorectal cancer cells (e.g., HCT116, LoVo, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the ferroptosis inducer (e.g., this compound, Erastin, RSL3) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with ferroptosis inducer seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt dissolve_formazan Dissolve formazan in DMSO add_mtt->dissolve_formazan read_absorbance Read absorbance at 490 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cell viability using the MTT assay.
Lipid Peroxidation Assay (MDA Assay)

Objective: To quantify the level of malondialdehyde (MDA), a marker of lipid peroxidation.

Protocol:

  • Culture and treat cells with the ferroptosis inducers as described for the cell viability assay.

  • Harvest the cells and lyse them in a suitable lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • To a defined volume of lysate, add a solution of thiobarbituric acid (TBA) in an acidic environment.

  • Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.

  • Cool the samples on ice and centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Calculate the MDA concentration using a standard curve generated with an MDA standard and normalize to the protein concentration.

Cellular Glutathione (GSH) Assay

Objective: To measure the intracellular concentration of reduced glutathione.

Protocol:

  • Treat cells with ferroptosis inducers as previously described.

  • Wash the cells with cold PBS and lyse them using a suitable buffer.

  • Centrifuge the lysate to remove cellular debris.

  • To the supernatant, add a reaction mixture containing DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) and glutathione reductase.

  • Initiate the reaction by adding NADPH.

  • Monitor the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), by measuring the absorbance at 412 nm over time.

  • Calculate the GSH concentration based on the rate of the reaction compared to a GSH standard curve.

Cellular Ferrous Iron (Fe²⁺) Assay

Objective: To quantify the intracellular levels of labile ferrous iron.

Protocol:

  • Culture and treat cells with the ferroptosis inducers.

  • Wash cells with PBS and lyse them in an iron-free buffer.

  • Centrifuge the lysate and collect the supernatant.

  • Add an iron-releasing reagent to liberate iron from proteins.

  • Add a ferrous iron-specific chromogen (e.g., ferrozine (B1204870) or a commercially available reagent).

  • Incubate for a specified time to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 562 nm for ferrozine).

  • Calculate the Fe²⁺ concentration using a standard curve prepared with a known concentration of ferrous iron.

Conclusion

This compound represents a novel and promising ferroptosis inducer with a distinct mechanism of action targeting the PKCδ/Nrf2 pathway. While direct quantitative comparisons with established inducers like Erastin and RSL3 are pending, initial findings demonstrate its significant efficacy in inhibiting colorectal cancer cell proliferation and inducing key markers of ferroptosis. Further research is warranted to fully elucidate its therapeutic potential and to establish its relative potency in various cancer models. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.

References

Unveiling Delavinone's Anti-Cancer Strategy: A Cross-Cancer Comparison of Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WENZHOU, China – A recent study has illuminated the mechanism of action of Delavinone, a novel compound, in colorectal cancer (CRC), revealing its ability to induce a specific form of iron-dependent cell death known as ferroptosis. This guide provides a comprehensive comparison of this compound's mechanism with potential applications in other cancers, alongside a review of current therapeutic alternatives, offering valuable insights for researchers, scientists, and drug development professionals.

This compound has been shown to elicit its anti-cancer effects in colorectal cancer by inhibiting the PKCδ-mediated phosphorylation of Nrf2.[1] This action leads to a cascade of events culminating in ferroptosis, a non-apoptotic form of programmed cell death characterized by the accumulation of lipid-based reactive oxygen species. This unique mechanism of action positions this compound as a promising candidate for CRC treatment and potentially other cancer types susceptible to ferroptosis induction.

Comparative Efficacy of Ferroptosis-Inducing Agents

To contextualize the potential of this compound, this guide compares its activity with other compounds known to modulate key components of the ferroptosis pathway, namely PKCδ and Nrf2, across different cancer cell lines.

CompoundTargetCancer TypeCell LineIC50
This compound PKCδ/Nrf2 Colorectal HCT-116, SW480 Data Not Available in Public Domain
RottlerinPKCδ InhibitorBreastMCF-7Not specified for proliferation, but blocks PMA-induced effects
RottlerinPKCδ InhibitorLungCH27Not specified for proliferation, but inhibits photokilling[2]
BrusatolNrf2 InhibitorColorectalCT-260.27±0.01μg/mL[3]
BrusatolNrf2 InhibitorBreastMCF-70.08 µmol/L[4]
BrusatolNrf2 InhibitorLungA549Sensitizes to chemotherapy[5]
OlaparibPARP InhibitorColorectalHCT-1162.799 μM[6]
OlaparibPARP InhibitorColorectalSW48012.42 μM[6]
Oxaliplatin (B1677828)DNA Alkylating AgentColorectalSW48014.24 ± 1.03 µM[7]
OxaliplatinDNA Alkylating AgentColorectalHCT-11684.16 ± 3.02 µM[7]
5-FluorouracilAntimetaboliteColorectalHCT-11612.69 µg/ml[8]
5-FluorouracilAntimetaboliteColorectalHT-2910.10 µg/ml[8]

Cross-Validation of Mechanism in Different Cancer Types

While direct experimental data for this compound in cancer types other than colorectal cancer is not yet available, the fundamental mechanism of ferroptosis induction via the PKCδ/Nrf2 axis holds therapeutic promise across various malignancies.

Colorectal Cancer (CRC)

In CRC, this compound directly inhibits the kinase activity of PKCδ, which in turn prevents the phosphorylation of Nrf2.[1] This leads to reduced nuclear translocation of Nrf2 and decreased expression of its downstream target genes responsible for glutathione (B108866) synthesis. The resulting depletion of glutathione, a key antioxidant, leads to an accumulation of lipid reactive oxygen species and subsequent ferroptotic cell death.

Lung Cancer (Hypothesized Mechanism)

The induction of ferroptosis is a promising strategy for lung cancer treatment. Nrf2 is often hyperactivated in lung cancer, contributing to chemoresistance.[5] A compound like this compound, by inhibiting Nrf2 activity through PKCδ, could potentially sensitize lung cancer cells to ferroptosis. Brusatol, a known Nrf2 inhibitor, has been shown to enhance the efficacy of chemotherapy in lung cancer models.[5] Therefore, it is plausible that this compound could overcome resistance mechanisms and induce cell death in lung cancer cells.

Breast Cancer (Hypothesized Mechanism)

Similar to lung cancer, aberrant Nrf2 activation is implicated in breast cancer progression and drug resistance. The PKCδ inhibitor Rottlerin has been shown to block proliferation in MCF-7 breast cancer cells. By targeting the PKCδ/Nrf2 pathway, this compound could induce ferroptosis and inhibit the growth of breast cancer cells. The Nrf2 inhibitor Brusatol has demonstrated potent inhibitory effects on MCF-7 cells with an IC50 of 0.08 µmol/L.[4]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Delavinone_Mechanism cluster_inhibition Inhibition Pathway cluster_cellular_process Cellular Process This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2 Nrf2 PKCd->Nrf2 phosphorylates Nrf2_p p-Nrf2 Nucleus Nucleus Nrf2_p->Nucleus translocation ARE ARE Nucleus->ARE binds GSH_synthesis GSH Synthesis Genes ARE->GSH_synthesis activates GSH GSH GSH_synthesis->GSH produces Lipid_ROS Lipid ROS GSH->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: this compound's mechanism of action in inducing ferroptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture CRC Cell Lines (HCT-116, SW480) treatment This compound Treatment cell_culture->treatment viability_assay Cell Viability Assay (MTT/CCK-8) treatment->viability_assay ros_detection Lipid ROS Detection treatment->ros_detection western_blot Western Blot (PKCδ, p-Nrf2, Nrf2) treatment->western_blot Quantitative Data Quantitative Data viability_assay->Quantitative Data ros_detection->Quantitative Data Protein Expression Data Protein Expression Data western_blot->Protein Expression Data mouse_model AOM/DSS-induced CRC Mouse Model delavinone_admin This compound Administration mouse_model->delavinone_admin tumor_measurement Tumor Measurement delavinone_admin->tumor_measurement ihc Immunohistochemistry delavinone_admin->ihc Tumor Growth Data Tumor Growth Data tumor_measurement->Tumor Growth Data Protein Localization Data Protein Localization Data ihc->Protein Localization Data

Caption: Experimental workflow for evaluating this compound's anti-cancer activity.

Comparison with Alternative Cancer Therapies

This compound's unique mechanism of inducing ferroptosis offers a potential advantage over conventional therapies, particularly in overcoming drug resistance.

Therapy TypeMechanism of ActionExamplesCancer Types
This compound Ferroptosis Induction (PKCδ/Nrf2 Inhibition) This compound Colorectal (potential for Lung, Breast)
ChemotherapyDNA damage, inhibition of cell division5-Fluorouracil, Oxaliplatin, Irinotecan[9][10]Colorectal, Lung, Breast
Targeted TherapyInhibition of specific molecular targets (e.g., EGFR, VEGF)Cetuximab, Panitumumab, Bevacizumab[9]Colorectal, Lung, Breast
ImmunotherapyEnhancement of the immune system's anti-tumor responsePembrolizumab, Nivolumab, Ipilimumab[11]Colorectal, Lung, Breast
Hormone TherapyBlocking hormone receptors or reducing hormone productionTamoxifen, Aromatase Inhibitors[12]Breast

Experimental Protocols

A summary of the key experimental protocols used to elucidate this compound's mechanism of action is provided below. For detailed procedures, please refer to the original publication.

Cell Culture and Treatment: Human colorectal cancer cell lines HCT-116 and SW480 were cultured in appropriate media.[13] Cells were treated with varying concentrations of this compound for specified time periods to assess its effects.

Cell Viability Assay: Cell viability was determined using MTT or CCK-8 assays. Cells were seeded in 96-well plates, treated with this compound, and cell viability was measured according to the manufacturer's instructions.

Measurement of Lipid Reactive Oxygen Species (ROS): Intracellular lipid ROS levels were measured using fluorescent probes such as C11-BODIPY581/591. Cells were treated with this compound, stained with the probe, and analyzed by flow cytometry or fluorescence microscopy.

Western Blot Analysis: Protein expression levels of PKCδ, phosphorylated Nrf2 (p-Nrf2), and total Nrf2 were determined by Western blotting. Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

In Vivo Mouse Model: An azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colorectal cancer mouse model was used to evaluate the in vivo efficacy of this compound.[1] Mice were administered this compound, and tumor growth was monitored over time.

Immunohistochemistry (IHC): Tumor tissues from the mouse model were analyzed by IHC to assess the expression and localization of key proteins in the PKCδ/Nrf2 pathway.

Conclusion

This compound presents a novel therapeutic strategy for colorectal cancer by inducing ferroptosis through the PKCδ/Nrf2 signaling pathway. While further research is required to validate its efficacy in other cancer types, the fundamental role of this pathway in cancer cell survival and drug resistance suggests a broad potential for this compound. This guide provides a foundational comparison to stimulate further investigation into this promising anti-cancer agent.

References

Safety Operating Guide

Proper Disposal Procedures for Delavinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Given the absence of a specific Safety Data Sheet (SDS) for Delavinone in publicly available resources, this guide outlines a conservative and safety-centric procedure for its disposal. When dealing with an uncharacterized chemical, it is imperative to treat the substance as potentially hazardous and follow established laboratory safety protocols. This document provides the necessary step-by-step guidance for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Core Disposal Protocol: A Step-by-Step Guide

In the absence of specific data, this compound must be managed as a hazardous waste. The following procedure is based on established best practices for handling unknown chemical substances.

  • Hazard Assessment and Containment:

    • Treat this compound as a hazardous substance with unknown properties, including potential toxicity, reactivity, flammability, and corrosivity.

    • Ensure the waste is stored in its original container whenever possible. If the primary container is compromised, transfer the material to a new, clean, and chemically compatible container that can be securely sealed.

  • Personal Protective Equipment (PPE):

    • All handling of this compound waste must be conducted while wearing appropriate PPE to minimize exposure risk. This includes:

      • Chemical-resistant gloves (e.g., nitrile).

      • Safety goggles or a face shield.

      • A laboratory coat.

    • Operations should be performed within a well-ventilated area, such as a certified chemical fume hood, to prevent the inhalation of dust or vapors.

  • Waste Segregation and Labeling:

    • This compound waste must be segregated from all other laboratory waste streams, including general refuse, sharps, and other chemical or biological wastes.

    • The waste container must be clearly and accurately labeled. The label should include:

      • The chemical name: "this compound"

      • The words: "Hazardous Waste – Caution: Unknown Hazards"

      • Accumulation start date.

      • The name and contact information of the responsible researcher or laboratory.

  • Storage:

    • The sealed and labeled container of this compound waste should be stored in a designated and secure hazardous waste accumulation area within the laboratory.

    • This area must be well-ventilated and separate from the main laboratory workspace to minimize the risk of accidental exposure.

  • Consultation and Final Disposal:

    • It is mandatory to contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor for final disposal.

    • Provide the EHS representative with all available information regarding this compound.

    • Follow their specific instructions for packaging, pickup, and disposal, which will be in accordance with local, state, and federal regulations. Chemical waste generators are responsible for ensuring that waste is correctly classified and disposed of according to all applicable regulations.[1]

Experimental Protocols and Data

Due to the lack of specific chemical and toxicological data for this compound, no experimental protocols for its neutralization or detoxification can be safely recommended. Attempting to chemically alter an unknown substance can lead to dangerous and unpredictable reactions. Consequently, no quantitative data is available for presentation.

Logical Workflow for Disposal

The following diagram outlines the essential decision-making and procedural flow for the safe disposal of an uncharacterized chemical such as this compound.

cluster_prep Step 1: Preparation & Assessment cluster_label Step 2: Identification & Segregation cluster_disposal Step 3: Storage & Final Disposal start Start: this compound Waste assess Assess as Potentially Hazardous start->assess ppe Wear Full PPE (Gloves, Goggles, Lab Coat) assess->ppe contain Ensure Secure & Compatible Containment ppe->contain label_waste Label as 'Hazardous Waste - this compound' contain->label_waste segregate Segregate from All Other Waste label_waste->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact Institutional EHS or Certified Waste Contractor store->contact_ehs follow_ehs Follow EHS Disposal Protocol contact_ehs->follow_ehs end End: Compliant Disposal follow_ehs->end

Caption: Procedural workflow for the safe disposal of this compound.

This document provides general guidance based on standard laboratory safety principles. It is not a substitute for a substance-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department before disposing of any chemical waste.

References

Essential Safety and Handling Guide for Delavinone (Delavirdine Mesylate)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory personnel handling Delavinone, which is presumed to be Delavirdine Mesylate based on available data. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.

Hazard Identification and Safety Data Summary

Delavirdine Mesylate is classified as a hazardous substance. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS).

Hazard ClassificationGHS Hazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed[1]
Acute Toxicity (Dermal)H312: Harmful in contact with skin[1]
Acute Toxicity (Inhalation)H332: Harmful if inhaled[1]
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling Delavirdine Mesylate.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the substance.

  • Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: A laboratory coat is required. Ensure it is fully buttoned. For procedures with a higher risk of aerosolization or spillage, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: If working outside of a ventilated enclosure or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. Ensure good ventilation and exhaustion at the workplace[1].

Operational Plan for Handling

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for Delavirdine Mesylate.

  • Work in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure, especially when handling the powdered form to avoid dust generation[1].

  • Have an emergency plan and necessary spill cleanup materials readily available.

2. Handling the Compound:

  • Don the appropriate PPE as outlined above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols. Use careful weighing and transfer techniques.

  • If tablets need to be crushed, this must be done in a controlled environment like a pharmacy C-PEC or a fume hood to prevent dust inhalation[2].

3. Storage:

  • Keep the container tightly sealed when not in use[1].

  • Store in a cool, dry place, protected from light[3].

  • Store away from incompatible materials.

Disposal Plan

Proper disposal of Delavirdine Mesylate and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused or waste Delavirdine Mesylate should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the substance to enter sewers or surface and ground water[1].

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated disposable PPE should be placed in a designated hazardous waste container[2].

  • Empty Containers: Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

Workflow for Safe Handling and Disposal of this compound

prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe Step 1 handling Handling in Ventilated Area (Fume Hood) ppe->handling Step 2 storage Secure Storage (Tightly Sealed, Cool, Dry) handling->storage If not all used decon Decontamination (Clean work surfaces) handling->decon Step 3 doff Doff PPE decon->doff Step 4 disposal Waste Disposal doff->disposal Step 5 wash Wash Hands Thoroughly doff->wash Step 6 chem_waste Chemical Waste (Hazardous) disposal->chem_waste ppe_waste Contaminated PPE Waste (Hazardous) disposal->ppe_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.